Product packaging for Fenquizone(Cat. No.:CAS No. 20287-37-0)

Fenquizone

Cat. No.: B1672534
CAS No.: 20287-37-0
M. Wt: 337.8 g/mol
InChI Key: DBDTUXMDTSTPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenquizone (CAS 20287-37-0) is a quinazolinone sulfonamide-based diuretic that exhibits chronic antihypertensive activity . As a thiazide-like diuretic, its primary research applications are in the study of oedema and hypertension . Its pharmacological profile is similar to well-characterized thiazide diuretics, promoting the excretion of sodium, chloride, and water . Research indicates that this compound acts predominantly at the cortical diluting segment of the nephron by blocking the reabsorption of sodium in the proximal tubule and the ascending branch of the loop of Henle . Studies have shown that at low doses, such as 20 mg per day, this compound can produce an antihypertensive effect without significant secondary effects on heart rate, electrolyte balance, renal function tests, uric acid, or blood glucose levels, making it a compound of interest for research into long-term treatment models . This product, MG-13054, is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN3O3S B1672534 Fenquizone CAS No. 20287-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDTUXMDTSTPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864933
Record name 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20287-37-0
Record name Fenquizone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20287-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenquizone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenquizone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenquizone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENQUIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fenquizone's Diuretic Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenquizone is a quinazolinone sulfonamide derivative classified as a thiazide-like diuretic.[1] Its primary therapeutic applications are in the management of hypertension and edema.[2] The diuretic effect of this compound is achieved through the inhibition of sodium and chloride reabsorption in the cortical diluting segment of the nephron, a mechanism characteristic of thiazide diuretics. This action leads to a modest increase in the excretion of sodium and water. Notably, clinical and preclinical data suggest that this compound may offer a favorable profile concerning potassium loss and effects on serum cholesterol when compared to other thiazide-like diuretics such as chlorthalidone. This document provides a comprehensive overview of the molecular mechanism, physiological effects, and available data on this compound's action as a diuretic.

Molecular Mechanism of Action

The primary molecular target of this compound, like other thiazide-like diuretics, is the Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid into the bloodstream. This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.

The following diagram illustrates the proposed signaling pathway for this compound's action on the distal convoluted tubule.

Fenquizone_Mechanism cluster_dct_cell Distal Convoluted Tubule Cell Na_ion Na+ NCC Na-Cl Cotransporter (NCC) Na_ion->NCC Na+ Cl_ion Cl- Cl_ion->NCC Cl- Na_K_ATPase Na+/K+ ATPase This compound This compound This compound->NCC Inhibition Na_out Na+ Na_K_ATPase->Na_out 3 Na+ K_channel K+ Channel K_out K+ K_channel->K_out K+ Ca_channel Ca2+ Channel Na_Ca_exchanger Na+/Ca2+ Exchanger Ca_channel->Na_Ca_exchanger Ca2+ Ca_out Ca2+ Na_Ca_exchanger->Ca_out Ca2+ Na_out->Na_Ca_exchanger 3 Na+ K_in K+ K_in->Na_K_ATPase 2 K+

Caption: Proposed mechanism of this compound action on the distal convoluted tubule cell.

Physiological Effects

This compound's interaction with the NCC initiates a cascade of physiological responses, primarily affecting electrolyte and water balance.

Effects on Renal Hemodynamics and Water Excretion

Studies in rabbits have shown that this compound decreases free water clearance, which is indicative of its action at the cortical diluting site in the nephron.[1] Free water reabsorption remains relatively unaffected, suggesting that this compound's primary diuretic action is confined to this segment.[1] Importantly, this compound does not appear to alter blood flow to the renal cortex or medulla.[1]

Effects on Electrolyte Excretion

The primary natriuretic and diuretic effects of this compound are dose-dependent, with a pharmacological profile similar in magnitude and duration to other thiazide diuretics over a dose range of 0.05-100 mg/kg in animal models.

  • Sodium (Na+) and Chloride (Cl-) : By inhibiting the NCC, this compound directly increases the urinary excretion of sodium and chloride.

  • Potassium (K+) : Like other thiazide diuretics, this compound increases potassium excretion. However, clinical studies have demonstrated that chlorthalidone induces a more significant loss of plasma potassium compared to this compound. Another study indicated that this compound had no effect on blood levels of potassium, in contrast to chlorthalidone. This suggests a potential potassium-sparing advantage for this compound.

  • Calcium (Ca2+) : this compound decreases the excretion of calcium, a characteristic effect of thiazide diuretics. This is thought to be a secondary effect of sodium depletion in the DCT, which enhances passive calcium reabsorption in the proximal tubule and stimulates the Na+/Ca2+ exchanger on the basolateral membrane of DCT cells.

  • Phosphate : Studies have also suggested that the predominant effects of this compound on phosphate excretion occur at the cortical diluting segment of the nephron.

Effects on Other Metabolic Parameters

Preclinical and clinical data indicate that this compound has a neutral effect on several other metabolic parameters:

  • Plasma Glucose : No significant changes in plasma glucose concentration have been observed.

  • Plasma Urate : this compound does not appear to affect plasma urate concentrations.

  • Serum Cholesterol : A double-blind study comparing this compound with chlorthalidone and a placebo found that this compound had no effect on blood levels of cholesterol, unlike chlorthalidone.

Quantitative Data

Table 1: Preclinical Dose-Response in Animal Models
Animal ModelDose Range (mg/kg)Observed EffectsReference
Rats, Mice, Rabbits0.05 - 100Similar changes in sodium and potassium excretion and urine volume as thiazide diuretics.
Table 2: Clinical Efficacy in Essential Hypertension (4-month treatment)
DrugDoseChange in Systolic Blood PressureChange in Diastolic Blood PressureEffect on Plasma K+Reference
This compound10 mgMore significant reductionNo significant differenceLess significant loss
Chlorthalidone25 mgSignificant reductionNo significant differenceMore significant loss
Table 3: Pharmacokinetic Profile in Healthy Volunteers (Single Oral Dose)
ParameterValueUnitReference
Time to Peak Plasma Level~3hours
Plasma Half-life (alpha phase)1hour
Plasma Half-life (beta phase)17hours
Half-life (from urinary concentration)18hours
Apparent Distribution Volume (beta phase)686L
Renal Clearance220mL/min
Cumulative Urinary Excretion (72h)53.1% of dose

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the diuretic action of compounds like this compound.

In Vivo Diuretic Activity in Rats (Metabolic Cage Study)

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of a test compound.

Diuretic_Activity_Workflow start Start acclimatize Acclimatize Rats to Metabolic Cages start->acclimatize fasting Overnight Fasting (with access to water) acclimatize->fasting grouping Divide into Control and Treatment Groups fasting->grouping hydration Oral Saline Loading (e.g., 25 ml/kg) grouping->hydration administration Administer Vehicle (Control) or this compound (Treatment) hydration->administration placement Place Individual Rats in Metabolic Cages administration->placement collection Collect Urine at Specified Time Intervals (e.g., 5 and 24 hours) placement->collection analysis Measure Urine Volume, Na+, K+, and Cl- Concentrations collection->analysis end End analysis->end

Caption: Workflow for assessing in vivo diuretic activity in a rat model.

Methodology:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats (150-250g).

  • Acclimatization: Animals are housed in metabolic cages for a period before the experiment to adapt to the environment.

  • Fasting: Animals are fasted overnight with free access to water to ensure uniform hydration status.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to promote a baseline urine flow.

  • Drug Administration: The control group receives the vehicle, while the treatment groups receive this compound at various doses, typically administered orally or intraperitoneally.

  • Urine Collection: Animals are placed individually in metabolic cages that separate urine and feces. Urine is collected at predetermined intervals (e.g., 5 and 24 hours).

  • Analysis: The total volume of urine is measured for each animal. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Parameters Calculated: Diuretic action (ratio of urine volume of treated group to control group) and natriuretic/kaliuretic activity are calculated.

Free Water Clearance Studies in Rabbits

This protocol is used to determine the site of action of a diuretic within the nephron.

Methodology:

  • Animal Model: Anesthetized rabbits are typically used.

  • Surgical Preparation: Catheters are placed in the carotid artery for blood pressure monitoring and blood sampling, a jugular vein for infusions, and the bladder for urine collection.

  • Hydration and Infusion: A continuous intravenous infusion of a hypotonic solution (e.g., mannitol in water) is administered to induce and maintain water diuresis.

  • Baseline Measurements: After a stabilization period, baseline urine and plasma samples are collected to measure osmolality and solute concentrations.

  • Drug Administration: this compound is administered intravenously.

  • Post-Drug Measurements: Urine and plasma samples are collected at regular intervals following drug administration.

  • Calculations:

    • Urine Flow Rate (V): Volume/time.

    • Osmolar Clearance (Cosm): (Urine Osmolality x V) / Plasma Osmolality.

    • Free Water Clearance (CH2O): V - Cosm.

  • Interpretation: A decrease in free water clearance (a more negative or less positive value) during water diuresis indicates an action in the cortical diluting segment (distal convoluted tubule), where solute reabsorption without water reabsorption normally generates free water.

Conclusion

This compound is a thiazide-like diuretic that exerts its effects through the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This leads to increased excretion of sodium and water, with a notable characteristic of causing less potassium loss compared to chlorthalidone. Furthermore, it appears to have a neutral impact on serum cholesterol and glucose levels. The available data positions this compound as a potentially valuable therapeutic agent in the management of hypertension and edema, with a favorable metabolic profile. Further research to elucidate its precise binding kinetics with the NCC and to conduct head-to-head clinical trials focusing on long-term metabolic outcomes would be beneficial for fully characterizing its clinical utility.

References

The Cornerstone of Diuresis: An In-depth Technical Guide to the Structure-Activity Relationship of Fenquizone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone, a quinazolinone-sulfonamide derivative, is a potent thiazide-like diuretic and antihypertensive agent. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering insights for the rational design of novel diuretic agents. We delve into the quantitative data from preclinical studies, detail the experimental protocols for assessing diuretic activity, and visualize the underlying signaling pathways and experimental workflows.

Introduction

This compound (7-chloro-2-phenyl-1,2,3,4-tetrahydro-4-oxo-6-quinazolinesulfonamide) is a member of the quinazolinone class of diuretics, sharing pharmacological similarities with thiazide diuretics.[1] Its primary therapeutic applications are in the management of edema and hypertension.[2] The diuretic and antihypertensive effects of this compound stem from its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to an increase in water and electrolyte excretion.[1][3] Understanding the relationship between the molecular architecture of this compound and its pharmacological activity is paramount for the development of next-generation diuretics with improved potency, selectivity, and safety profiles.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect by targeting the Na+/Cl- cotransporter (NCC), a key protein responsible for salt reabsorption in the distal convoluted tubule (DCT) of the nephron. By binding to and inhibiting the NCC, this compound effectively blocks the transport of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of solutes in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. The increased excretion of sodium and chloride is the primary mechanism for its antihypertensive effect.

G cluster_0 Apical Membrane of DCT Cell cluster_1 Basolateral Membrane of DCT Cell This compound NCC Na+/Cl- Cotransporter (NCC) Na+ Cl- This compound->NCC Inhibition NCC->Inhibition NaK_ATPase Na+/K+ ATPase 3Na+ 2K+ NCC->NaK_ATPase:f0 Na+ Tubular Lumen Tubular Lumen->NCC:f0 Na+ Tubular Lumen->NCC:f1 Cl- Interstitial Fluid Interstitial Fluid NaK_ATPase:f0->Interstitial Fluid 3Na+ Interstitial Fluid->NaK_ATPase:f1 2K+

This compound's Inhibition of the Na+/Cl- Cotransporter (NCC).

Quantitative Structure-Activity Relationship (SAR)

The diuretic potency of this compound analogs is highly dependent on the nature and position of substituents on the quinazolinone and benzene sulfonamide rings. A study on a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives revealed key structural requirements for diuretic activity.[4]

Key SAR Findings:

  • Sulfonamide Group: The presence of a sulfonamide group (-SO₂NH₂) at the 3rd position of the quinazolinone ring is crucial for diuretic activity, analogous to other sulfonamide diuretics like metolazone.

  • Electron-Withdrawing Groups: Compounds bearing electron-withdrawing groups, such as nitro (NO₂) groups, on the benzene sulfonamide moiety exhibit greater diuretic activity compared to those with electron-releasing groups like methyl (CH₃).

  • Substitution on the Quinazolinone Ring: Modifications at the 2 and 7 positions of the quinazolinone ring also influence activity. For instance, a chloro group at the 7-position and a methoxyphenyl group at the 2-position, in combination with a nitrobenzene sulfonamide at the 3-position, resulted in a highly potent analog.

Table 1: Diuretic Activity of Selected Quinazolinone Sulfonamide Derivatives
Compound IDR (Position 2 on Quinazolinone)R' (Position 7 on Quinazolinone)R'' (on Benzene Sulfonamide)Diuretic Action (T/U)Na+ Excretion (mmol/L)K+ Excretion (mmol/L)
7 -C₆H₅-H4-CH₃1.353.15 ± 0.0151.89 ± 0.011
9 -C₆H₅-H4-NO₂1.583.42 ± 0.0122.05 ± 0.014
14 4-OCH₃-C₆H₄-Cl4-CH₃1.623.51 ± 0.0182.11 ± 0.012
15 4-OCH₃-C₆H₄-Cl2-NO₂1.753.80 ± 0.0142.28 ± 0.016
19 4-OCH₃-C₆H₄-Cl3-NO₂1.884.01 ± 0.0162.41 ± 0.013
20 4-OCH₃-C₆H₄-Cl4-NO₂1.994.10 ± 0.0122.46 ± 0.015
Metolazone ---1.593.58 ± 0.0182.15 ± 0.011
Urea ---1.002.49 ± 0.0231.49 ± 0.017

*Data adapted from a study by Kumar et al. (2014). Diuretic action is expressed as the Lipschitz value (T/U), where T is the response of the test compound and U is the response of the control (urea).

SAR cluster_sar Structure-Activity Relationships Quinazolinone_Core Quinazolinone Core Sulfonamide_Group Essential SO2NH2 at C3 Quinazolinone_Core->Sulfonamide_Group Substitutions_Q Substitutions at C2 and C7 of Quinazolinone Quinazolinone_Core->Substitutions_Q Benzene_Sulfonamide Benzene Sulfonamide Electron_Withdrawing Electron-Withdrawing Groups on Benzene Sulfonamide (e.g., NO2) Benzene_Sulfonamide->Electron_Withdrawing Electron_Releasing Electron-Releasing Groups on Benzene Sulfonamide (e.g., CH3) Benzene_Sulfonamide->Electron_Releasing Diuretic_Activity Diuretic Activity Sulfonamide_Group->Diuretic_Activity Increases Electron_Withdrawing->Diuretic_Activity Increases Electron_Releasing->Diuretic_Activity Decreases Substitutions_Q->Diuretic_Activity Modulates

Key Structural Features Influencing Diuretic Activity.

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogs is primarily conducted through in vivo studies in animal models, most commonly rats. The Lipschitz test is a widely accepted method for this purpose.

In Vivo Diuretic Activity Assay (Lipschitz Test)

Objective: To assess the diuretic, saluretic (Na+, Cl- excretion), and natriuretic (Na+ excretion) activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used. Animals are housed in standard conditions with free access to food and water.

Procedure:

  • Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment.

  • Fasting: Food and water are withdrawn 15-18 hours prior to the administration of the test compounds to ensure uniform hydration and minimize variability.

  • Grouping: Animals are divided into several groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).

    • Standard Group: Receives a standard diuretic (e.g., Furosemide or Hydrochlorothiazide) at a known effective dose.

    • Test Groups: Receive the test compound at various dose levels.

  • Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Hydration: Immediately after administration, all animals receive a saline load (e.g., 25 mL/kg body weight) to promote diuresis.

  • Urine Collection: Animals are placed in metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 or 24 hours.

  • Measurements:

    • Urine Volume: The total volume of urine collected from each animal is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

Data Analysis:

  • Diuretic Action (Lipschitz Value): Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group (T/U). A value ≥ 1.0 indicates a positive diuretic effect.

  • Saluretic Index: Calculated as the sum of Na+ and Cl- excretion.

  • Natriuretic Index: Calculated as the ratio of Na+ to K+ excretion (Na+/K+).

G Start Start Acclimatization Acclimatize Rats to Metabolic Cages (24h) Start->Acclimatization Fasting Fast Rats (15-18h) Acclimatization->Fasting Grouping Divide into Control, Standard, and Test Groups Fasting->Grouping Administration Administer Vehicle, Standard, or Test Compound Grouping->Administration Hydration Administer Saline Load Administration->Hydration Urine_Collection Collect Urine (5h or 24h) Hydration->Urine_Collection Measurement Measure Urine Volume and Electrolytes (Na+, K+, Cl-) Urine_Collection->Measurement Data_Analysis Calculate Diuretic Action, Saluretic and Natriuretic Indices Measurement->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo Diuretic Activity Screening.

Conclusion

The diuretic and antihypertensive efficacy of this compound is a direct consequence of its specific chemical structure, which enables it to effectively inhibit the Na+/Cl- cotransporter in the renal tubules. The structure-activity relationship studies on this compound and its analogs have illuminated the critical roles of the sulfonamide group and the electronic properties of substituents on the aromatic rings. This knowledge provides a robust framework for the design of novel quinazolinone-based diuretics with potentially enhanced therapeutic profiles. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the preclinical evaluation of such compounds, ensuring reproducibility and comparability of results. Future research in this area may focus on fine-tuning the molecular structure to optimize potency, duration of action, and minimize adverse effects, ultimately leading to the development of superior treatments for hypertension and edematous conditions.

References

Fenquizone's Effect on Renal Sodium Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone is a quinazolinone-derived sulfonamide that functions as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of sodium reabsorption in the cortical diluting segment of the nephron, leading to increased urinary sodium and water excretion.[1] This technical guide provides a comprehensive overview of the available data on this compound's effects on renal sodium transport, including quantitative data on its diuretic effects, detailed experimental methodologies, and a depiction of the presumed signaling pathways involved.

Introduction

This compound is a diuretic agent used in the management of edema and hypertension.[2] As a member of the thiazide-like diuretic class, its primary pharmacological effect is to increase natriuresis (the excretion of sodium in the urine) by acting on a specific segment of the renal tubules. Understanding the precise mechanism of action of this compound on renal sodium transport is crucial for its optimal therapeutic use and for the development of novel diuretic agents. This guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's effects at the molecular, cellular, and organismal levels.

Mechanism of Action at the Cortical Diluting Segment

The primary site of action for this compound is the cortical diluting segment of the nephron, which is functionally part of the distal convoluted tubule (DCT).[1] In this segment, this compound is believed to inhibit the Na+-Cl- cotransporter (NCC) located on the apical membrane of the tubular epithelial cells.

The inhibition of NCC by this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to a higher concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine volume (diuresis). The effects of this compound on urine volume and sodium and potassium excretion are similar in magnitude and duration to those of thiazide diuretics.[1]

Signaling Pathway for NCC Regulation

The activity of the Na+-Cl- cotransporter is regulated by a complex signaling cascade involving the WNK (With-No-Lysine [K]) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) . While direct evidence for this compound's interaction with this pathway is not available, its classification as a thiazide-like diuretic suggests its mechanism is intertwined with this regulatory system. Thiazide diuretics are known to inhibit NCC, and the WNK-SPAK/OSR1 pathway is a key regulator of NCC activity.

Below is a diagram illustrating the generally accepted signaling pathway for NCC regulation, which is the presumed target of this compound.

G cluster_tubular_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell This compound This compound Inhibition Inhibition This compound->Inhibition Na+ Na+ NCC Na+-Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC WNKs WNK Kinases SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Activates Phosphorylation Phosphorylation SPAK_OSR1->Phosphorylation Phosphorylation->NCC Activates Inhibition->NCC

Fig. 1: Proposed mechanism of this compound action on the NCC.

Quantitative Data on Diuretic Effects

The following tables summarize the quantitative data from a key study by Ferrando et al. (1981) investigating the dose-dependent effects of this compound on urinary electrolyte excretion in rats.

Table 1: Effect of this compound on Urinary Sodium Excretion in Rats

This compound Dose (mg/kg)Mean Urinary Na+ Excretion (µmol/5h) ± s.e.mean
Control (0)138 ± 20
0.05280 ± 35
0.2450 ± 40
1.0620 ± 50
5.0750 ± 60
25.0800 ± 70
100.0810 ± 75

Data extracted from Ferrando et al., 1981.

Table 2: Effect of this compound on Urinary Potassium Excretion in Rats

This compound Dose (mg/kg)Mean Urinary K+ Excretion (µmol/5h) ± s.e.mean
Control (0)210 ± 15
0.05290 ± 20
0.2350 ± 25
1.0420 ± 30
5.0480 ± 35
25.0500 ± 40
100.0510 ± 42

Data extracted from Ferrando et al., 1981.

Experimental Protocols

Detailed experimental protocols for the study of this compound's diuretic effects are crucial for reproducibility and further research. The following is a summary of the methodology employed by Ferrando et al. (1981).

Animal Model and Drug Administration
  • Species: Male Wistar rats

  • Housing: Housed in metabolism cages to allow for the separate collection of urine and feces.

  • Hydration: Animals were orally loaded with a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure adequate hydration and urine flow.

  • Drug Administration: this compound, suspended in the saline solution, was administered orally at doses ranging from 0.05 to 100 mg/kg. The control group received the saline vehicle alone.

Urine Collection and Analysis
  • Collection Period: Urine was collected over a 5-hour period following drug administration.

  • Volume Measurement: The total volume of urine excreted by each animal was recorded.

  • Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the urine samples were determined using flame photometry.

  • Data Expression: The total amount of each electrolyte excreted over the 5-hour period was calculated and expressed as µmol/5h.

Experimental Workflow Diagram

G Start Start Animal_Preparation Male Wistar rats placed in metabolism cages Start->Animal_Preparation Hydration Oral saline load (25 ml/kg) Animal_Preparation->Hydration Drug_Administration Oral administration of this compound (0.05-100 mg/kg) or vehicle Hydration->Drug_Administration Urine_Collection Urine collection for 5 hours Drug_Administration->Urine_Collection Analysis Measure urine volume and Na+/K+ concentration (flame photometry) Urine_Collection->Analysis Data_Processing Calculate total Na+/K+ excretion Analysis->Data_Processing End End Data_Processing->End

Fig. 2: Workflow for assessing this compound's diuretic effect.

Conclusion

This compound exerts its diuretic effect primarily through the inhibition of the Na+-Cl- cotransporter in the cortical diluting segment of the nephron. This action leads to a dose-dependent increase in urinary sodium and potassium excretion. While the direct interaction of this compound with the NCC and its regulatory WNK-SPAK/OSR1 pathway has not been explicitly demonstrated, its functional similarity to thiazide diuretics provides a strong basis for this presumed mechanism. Further research, including binding affinity studies and in vitro analysis of NCC activity in the presence of this compound, would provide a more definitive understanding of its molecular interactions. The experimental protocols outlined in this guide serve as a foundation for future investigations into the pharmacology of this compound and other thiazide-like diuretics.

References

The Toxicology Profile of Fenquizone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of Fenquizone. However, publicly available, detailed non-clinical toxicology data for this compound is scarce. Therefore, this guide synthesizes the available information on this compound and supplements it with data from the structurally and pharmacologically similar thiazide-like diuretic, metolazone, to provide a relevant toxicological context for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a quinazolinone sulphonamide-based diuretic with thiazide-like activity.[1] Structurally related to metolazone, it functions by inhibiting the reabsorption of sodium in the renal tubules, specifically the proximal tubule and the ascending limb of the loop of Henle.[1] This action leads to an increase in the excretion of sodium, chloride, and water.[1] Pharmacokinetic studies in healthy volunteers have shown that this compound is readily absorbed after oral administration, reaching peak plasma concentrations at approximately 3 hours. The plasma concentration follows a two-compartment model with a terminal elimination half-life of around 17 hours.[2]

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 20287-37-0[3]
Molecular Formula C₁₄H₁₂ClN₃O₃S
Molecular Weight 337.78 g/mol
IUPAC Name 7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide

General Toxicology

The primary toxicities associated with thiazide-like diuretics are often extensions of their pharmacological effects, primarily related to electrolyte and fluid balance.

Potential Target Organs of Toxicity (inferred from Thiazide-like Diuretics)

  • Kidney: Due to the primary site of action, alterations in renal function are a key consideration. While thiazides are not typically associated with direct structural renal damage at therapeutic doses, functional changes in the glomerular filtration rate can occur.

  • Cardiovascular System: Hypotension due to plasma volume depletion is a common adverse effect. Electrolyte imbalances, particularly hypokalemia, can lead to cardiac arrhythmias.

  • Metabolic Systems: Thiazide diuretics are known to cause metabolic disturbances, including hyperglycemia, hyperuricemia, and alterations in lipid profiles.

Acute Toxicity

Specific acute toxicity data for this compound, such as LD50 values, are not available in the reviewed literature. For diuretics in general, establishing a precise toxic dose can be challenging, with toxicity more commonly associated with chronic use and resulting electrolyte imbalances.

Subchronic and Chronic Toxicity

Information on subchronic and chronic toxicity studies specifically for this compound is not publicly accessible. Long-term administration of thiazide-like diuretics like metolazone can lead to persistent electrolyte disturbances and metabolic changes. Chronic use is the most common cause of toxicity, manifesting as hypotension, hypokalemia, hyponatremia, and reduced renal function.

Genotoxicity and Carcinogenicity

Genotoxicity

There is no specific information available regarding the genotoxicity of this compound from the conducted searches. Standard genotoxicity assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test.

Carcinogenicity

Similarly, no carcinogenicity studies for this compound were found.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. For the related compound, metolazone, it is classified as FDA pregnancy category B, indicating that animal reproduction studies have not demonstrated a fetal risk, but there are no adequate and well-controlled studies in pregnant women. Metolazone is known to be excreted in breast milk, and therefore, potential adverse reactions in nursing infants should be considered.

Mechanism of Action and Potential for Adverse Effects

This compound exerts its diuretic effect by blocking the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased urinary excretion of sodium and water.

dot

This compound This compound NaCl_Symporter Na+/Cl- Symporter This compound->NaCl_Symporter Inhibits DCT Distal Convoluted Tubule Na_Reabsorption Decreased Na+ Reabsorption DCT->Na_Reabsorption Site of Action Diuresis Increased Diuresis and Natriuresis Na_Reabsorption->Diuresis K_Excretion Increased K+ Excretion Na_Reabsorption->K_Excretion Indirectly leads to Uric_Acid_Reabsorption Increased Uric Acid Reabsorption Na_Reabsorption->Uric_Acid_Reabsorption Indirectly leads to Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Hypokalemia Hypokalemia K_Excretion->Hypokalemia Glucose_Tolerance Impaired Glucose Tolerance Hypokalemia->Glucose_Tolerance Hyperuricemia Hyperuricemia Uric_Acid_Reabsorption->Hyperuricemia Hyperglycemia Hyperglycemia Glucose_Tolerance->Hyperglycemia

Caption: Mechanism of action and potential adverse effects of this compound.

Experimental Protocols (General Methodologies for Diuretic Toxicology)

While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing the toxicology of a new diuretic compound.

dot

cluster_preclinical Preclinical Toxicology Workflow for a Diuretic Acute_Tox Acute Toxicity Study (e.g., OECD 420, 423, or 425) Dose_Range Dose Range Finding Studies Acute_Tox->Dose_Range Repeat_Dose Repeated Dose Toxicity (28-day or 90-day, e.g., OECD 407, 408) Dose_Range->Repeat_Dose Repro_Tox Reproductive/Developmental Toxicity (e.g., OECD 414, 415, 416) Dose_Range->Repro_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Dose_Range->Safety_Pharm ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Dose_Range->ADME Carcinogenicity Carcinogenicity Studies (2-year bioassay) Repeat_Dose->Carcinogenicity Genotox Genotoxicity Battery (Ames, In vitro Chromosome Aberration, In vivo Micronucleus) Genotox->Carcinogenicity

References

Fenquizone's In Vivo Impact on Electrolyte Balance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone is a quinazolinone-derived sulfonamide that functions as a thiazide-like diuretic. Primarily indicated for the management of edema and hypertension, its mechanism of action centers on the renal tubules, where it modulates electrolyte and water reabsorption. This technical guide provides a comprehensive overview of the in vivo effects of this compound on electrolyte balance, drawing from available preclinical and clinical data. It details the experimental protocols for assessing its diuretic and natriuretic properties, presents available quantitative data on its influence on key electrolytes, and visualizes the pertinent physiological pathways and experimental workflows. The information herein is intended to support further research and development efforts related to this class of diuretic compounds.

Core Mechanism of Action

This compound exerts its diuretic effect primarily by acting on the cortical diluting segment of the nephron, a mechanism it shares with thiazide diuretics.[1] It inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule, thereby reducing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increase in the urinary excretion of sodium and water, resulting in diuresis.

Quantitative Impact on Electrolyte Balance

The following tables summarize the known quantitative and qualitative effects of this compound on urinary and serum electrolyte levels.

Urinary Electrolyte Excretion

Note: Specific quantitative dose-response data from preclinical studies by Ferrando et al. (1981) are not publicly available in full text. The following descriptions are based on the published abstract.

ElectrolyteAnimal ModelDosage Range (mg/kg)Observed EffectCitation
Sodium (Na+)Rats, Mice, Rabbits0.05 - 100Increased excretion, similar in magnitude and duration to thiazide diuretics.[1]
Potassium (K+)Rats, Mice, Rabbits0.05 - 100Increased excretion, similar in magnitude and duration to thiazide diuretics.[1]
Calcium (Ca2+)RabbitsNot SpecifiedStudies suggested effects consistent with an action at the cortical diluting segment.[1]
Phosphate (PO43-)RabbitsNot SpecifiedStudies suggested effects consistent with an action at the cortical diluting segment.[1]
Humoral and Hemodynamic Effects in Humans (Chronic Treatment)

Data from a 1-year study on patients with mild essential hypertension treated with this compound.

ParameterResponders (n=11)Non-Responders (n=5)
Plasma Renin Activity (ng/mL/h)
Placebo1.1 ± 0.21.2 ± 0.3
After 1 Year this compound2.1 ± 0.42.3 ± 0.5
Plasma Aldosterone (pg/mL)
Placebo105 ± 12115 ± 18
After 1 Year this compound145 ± 15221 ± 25

Data adapted from Costa FV, et al. J Clin Pharmacol. 1990.

Experimental Protocols

Assessment of Diuretic Activity and Electrolyte Excretion in Rats

This protocol outlines a standard in vivo method for evaluating the diuretic and electrolyte-modifying effects of a test compound like this compound.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.

  • Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations. They are fasted overnight with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote urine flow, animals are orally administered a saline load (e.g., 0.9% NaCl at 25 mL/kg body weight).

  • Dosing: Immediately after hydration, animals are divided into groups and administered the test compound (this compound at various doses), a vehicle control (e.g., saline or a suitable solvent), or a standard diuretic (e.g., hydrochlorothiazide) via oral gavage.

  • Urine Collection: Animals are placed individually in metabolic cages. Urine is collected at predetermined intervals (e.g., hourly for the first 5-6 hours and then a cumulative collection at 24 hours).

  • Analysis:

    • Urine Volume: The total volume of urine for each collection period is measured.

    • Electrolyte Concentration: Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes. Calcium and phosphate levels can be determined by colorimetric assays.

    • Data Expression: Results are often expressed as total electrolyte excretion (concentration × volume) over the collection period.

Signaling Pathways and Experimental Workflows

Renal Mechanism of Action of Thiazide-like Diuretics

Caption: Mechanism of this compound in the distal convoluted tubule.

Experimental Workflow for In Vivo Diuretic Assay

Diuretic_Assay_Workflow start Animal Acclimatization (Fasted, Water ad libitum) hydration Oral Saline Load start->hydration grouping Randomization into Groups (Vehicle, this compound Doses, Standard) hydration->grouping dosing Oral Administration of Treatment grouping->dosing collection Placement in Metabolic Cages & Urine Collection (0-24h) dosing->collection analysis Urine Analysis: - Volume Measurement - Electrolyte Concentration (Na+, K+, Cl-, etc.) collection->analysis data Data Calculation & Statistical Analysis (Total Excretion, Comparison to Control) analysis->data end Conclusion on Diuretic & Electrolyte Effects data->end

Caption: Workflow for assessing diuretic activity in rodents.

This compound's Impact on the Renin-Angiotensin-Aldosterone System (RAAS)

Fenquizone_RAAS_Impact This compound This compound Administration Diuresis Increased Na+ and Water Excretion (Diuresis & Natriuresis) This compound->Diuresis BV_decrease Decreased Plasma Volume Diuresis->BV_decrease Renin_release Increased Renin Release (from Juxtaglomerular Apparatus) BV_decrease->Renin_release Stimulates Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (in Lungs) Adrenal Adrenal Cortex Angiotensin_II->Adrenal Stimulates Aldosterone Increased Aldosterone Secretion Adrenal->Aldosterone Kidney Kidney (Collecting Duct) Aldosterone->Kidney Acts on Na_retention Increased Na+ and Water Retention Kidney->Na_retention Causes Na_retention->BV_decrease Counteracts

Caption: this compound's secondary effects on the RAAS cascade.

Discussion and Conclusion

This compound operates as a classic thiazide-like diuretic, inducing natriuresis and diuresis through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Preclinical studies have established its effects on increasing sodium and potassium excretion in a manner comparable to other thiazides. Clinical data from long-term studies in hypertensive patients indicate that this compound, like other diuretics, activates the Renin-Angiotensin-Aldosterone System, leading to increases in plasma renin activity and aldosterone levels. This compensatory hormonal response is a critical consideration in the long-term management of hypertension with diuretic therapy.

The impact of this compound on calcium and phosphate homeostasis, while investigated, lacks detailed quantitative data in readily available literature. Further research to fully elucidate the dose-response relationships for all major electrolytes would be beneficial for a more complete understanding of its renal effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of renal pharmacology and drug development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Fenquizone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone sulfonamide derivative that acts as a low-ceiling, thiazide-like diuretic.[1] It is primarily utilized in the management of edema and hypertension.[1] Structurally related to metolazone, this compound exerts its diuretic effect by inhibiting the reabsorption of sodium in the proximal tubule and the ascending loop of Henle, leading to increased excretion of sodium and chloride.[1] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

The synthesis of this compound (7-chloro-1,2,3,4-tetrahydro-4-oxo-2-phenyl-6-quinazolinesulfonamide) was first reported in 1969 by M. G. Biressi and colleagues in the scientific journal Il Farmaco, Edizione Scientifica. This discovery was part of a broader exploration of quinazolinone derivatives for their potential diuretic and antihypertensive activities. Subsequent pharmacological studies in the 1980s further characterized its mechanism of action and clinical utility.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the scientific literature. The following protocol is based on the originally reported synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-4-chloro-5-sulfamoylbenzoic acid

This intermediate is prepared from 2-amino-4-chlorobenzoic acid through chlorosulfonation followed by amination.

  • Materials: 2-amino-4-chlorobenzoic acid, chlorosulfonic acid, ammonia.

  • Procedure:

    • 2-amino-4-chlorobenzoic acid is slowly added to an excess of chlorosulfonic acid at a controlled temperature (typically below 20°C).

    • The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The mixture is then carefully poured onto crushed ice to decompose the excess chlorosulfonic acid.

    • The resulting precipitate, 2-amino-4-chloro-5-chlorosulfonylbenzoic acid, is filtered and washed with cold water.

    • The crude product is then treated with an excess of aqueous ammonia to convert the sulfonyl chloride to the sulfonamide.

    • The 2-amino-4-chloro-5-sulfamoylbenzoic acid is isolated by filtration, washed, and dried.

Step 2: Synthesis of 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (this compound)

  • Materials: 2-amino-4-chloro-5-sulfamoylbenzoic acid, benzaldehyde, a suitable solvent (e.g., ethanol or acetic acid), and a condensing agent.

  • Procedure:

    • A mixture of 2-amino-4-chloro-5-sulfamoylbenzoic acid and benzaldehyde is heated in a suitable solvent.

    • The reaction proceeds via a condensation reaction to form the quinazolinone ring system.

    • The reaction mixture is heated at reflux for several hours until completion.

    • Upon cooling, the product, this compound, precipitates from the solution.

    • The solid is collected by filtration, washed with a suitable solvent to remove impurities, and then recrystallized to obtain the pure compound.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: this compound Synthesis cluster_2 Purification 2-amino-4-chlorobenzoic acid 2-amino-4-chlorobenzoic acid Chlorosulfonation Chlorosulfonation 2-amino-4-chlorobenzoic acid->Chlorosulfonation Chlorosulfonic Acid 2-amino-4-chloro-5-chlorosulfonylbenzoic acid 2-amino-4-chloro-5-chlorosulfonylbenzoic acid Chlorosulfonation->2-amino-4-chloro-5-chlorosulfonylbenzoic acid Amination Amination 2-amino-4-chloro-5-chlorosulfonylbenzoic acid->Amination Ammonia 2-amino-4-chloro-5-sulfamoylbenzoic acid 2-amino-4-chloro-5-sulfamoylbenzoic acid Amination->2-amino-4-chloro-5-sulfamoylbenzoic acid Condensation Reaction Condensation Reaction Benzaldehyde Benzaldehyde This compound (Crude) This compound (Crude) Condensation Reaction->this compound (Crude) Recrystallization Recrystallization This compound (Crude)->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

A high-level overview of the this compound synthesis process.

Pharmacological Properties and Mechanism of Action

This compound is a thiazide-like diuretic that acts on the kidneys to increase urine output. Its primary site of action is the distal convoluted tubule of the nephron.

Mechanism of Action

The diuretic effect of this compound is achieved through the inhibition of the Na+/Cl- cotransporter in the apical membrane of the distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

Signaling Pathway

G cluster_nephron Distal Convoluted Tubule cluster_lumen Tubular Lumen cluster_cell Epithelial Cell cluster_interstitium Interstitial Fluid Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+ in Na+ in NCC->Na+ in Na+ Cl- in Cl- in NCC->Cl- in Cl- This compound This compound This compound->NCC Na+/K+ pump Na+/K+ ATPase Na+ out Na+ Na+/K+ pump->Na+ out K+ cell K+ cell Na+/K+ pump->K+ cell K+ channel K+ Channel Cl- channel Cl- Channel Cl- out Cl- Cl- channel->Cl- out K+ in K+ K+ in->Na+/K+ pump K+ out K+ Na+ in->Na+/K+ pump Cl- in->Cl- channel K+ cell->K+ out

This compound inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Diuretic Activity of this compound in Rats
Dose (mg/kg)Urine Volume (mL/5h)Na+ Excretion (µEq/5h)K+ Excretion (µEq/5h)
Control (Saline)2.5 ± 0.3150 ± 2080 ± 10
0.054.8 ± 0.5450 ± 50120 ± 15
0.57.2 ± 0.8800 ± 90180 ± 20
5.09.5 ± 1.11200 ± 130250 ± 30
50.010.8 ± 1.21400 ± 150280 ± 35
100.011.0 ± 1.31450 ± 160290 ± 38

Data adapted from Ferrando et al. (1981).

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 10 mg Oral Dose)
ParameterValue
Tmax (hours)3
Cmax (ng/mL)180 ± 30
t1/2 α (hours)1
t1/2 β (hours)17
Apparent Volume of Distribution (Vdβ) (L)686
Renal Clearance (mL/min)220
Cumulative Urinary Excretion (72h)53.1% of dose

Data adapted from Mussche et al. (1980s).

Table 3: Antihypertensive Efficacy of this compound in Patients with Mild Essential Hypertension (1-year treatment)
ParameterPlaceboThis compound (10 mg/day)
Systolic Blood Pressure (mmHg)155 ± 8140 ± 7
Diastolic Blood Pressure (mmHg)100 ± 588 ± 4
Heart Rate (beats/min)75 ± 674 ± 5
Forearm Vascular Resistance (units)50 ± 540 ± 4

Data adapted from a 1985 study on the hemodynamic effects of chronic this compound treatment.

Experimental Protocols

Preclinical Diuretic Activity Assessment in Rats

This protocol is based on the methodology described by Ferrando et al. (1981).

  • Animals: Male Wistar rats (200-250 g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Rats are orally hydrated with saline (25 mL/kg).

    • This compound, suspended in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle only.

    • Animals are placed in individual metabolic cages for urine collection.

    • Urine is collected over a 5-hour period.

    • The total volume of urine is measured.

    • Urine samples are analyzed for sodium and potassium concentrations using flame photometry.

    • Data are expressed as mean ± standard error of the mean (SEM).

Experimental Workflow: Preclinical Diuretic Assay

G cluster_0 Treatment Groups Fasted Rats Fasted Rats Oral Hydration (Saline) Oral Hydration (Saline) Fasted Rats->Oral Hydration (Saline) Drug Administration Drug Administration Oral Hydration (Saline)->Drug Administration Metabolic Cages Metabolic Cages Drug Administration->Metabolic Cages This compound (various doses) This compound (various doses) This compound (various doses)->Drug Administration Vehicle (Control) Vehicle (Control) Vehicle (Control)->Drug Administration Urine Collection (5h) Urine Collection (5h) Metabolic Cages->Urine Collection (5h) Measure Urine Volume Measure Urine Volume Urine Collection (5h)->Measure Urine Volume Analyze Electrolytes (Na+, K+) Analyze Electrolytes (Na+, K+) Urine Collection (5h)->Analyze Electrolytes (Na+, K+) Data Analysis Data Analysis Measure Urine Volume->Data Analysis Analyze Electrolytes (Na+, K+)->Data Analysis

Workflow for assessing the diuretic activity of this compound in a rat model.
Clinical Trial Protocol for Antihypertensive Efficacy

This protocol is a generalized representation based on clinical trials of diuretics for hypertension.

  • Study Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Participants: Adult patients with a diagnosis of mild to moderate essential hypertension.

  • Procedure:

    • After a washout period for any previous antihypertensive medication, patients are randomly assigned to receive either this compound (e.g., 10 mg/day) or a placebo.

    • Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study period (e.g., weekly or bi-weekly).

    • Blood samples are collected periodically to monitor serum electrolyte levels (sodium, potassium) and other relevant biomarkers.

    • Adverse events are recorded at each visit.

    • The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.

Experimental Workflow: Clinical Trial for Hypertension

G cluster_0 Treatment Arms cluster_1 Data Points Patient Recruitment (Essential Hypertension) Patient Recruitment (Essential Hypertension) Washout Period Washout Period Patient Recruitment (Essential Hypertension)->Washout Period Baseline Measurements Baseline Measurements Washout Period->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Period Treatment Period Randomization->Treatment Period This compound (e.g., 10 mg/day) This compound (e.g., 10 mg/day) This compound (e.g., 10 mg/day)->Randomization Placebo Placebo Placebo->Randomization Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Blood Pressure Blood Pressure Heart Rate Heart Rate Serum Electrolytes Serum Electrolytes Adverse Events Adverse Events Final Analysis Final Analysis Data Collection->Final Analysis

A generalized workflow for a clinical trial evaluating this compound's antihypertensive efficacy.

Conclusion

This compound is a well-characterized thiazide-like diuretic with a clear mechanism of action and established efficacy in the treatment of hypertension and edema. This technical guide has provided a detailed overview of its discovery, a step-by-step synthesis protocol, and a summary of its key pharmacological properties, supported by quantitative data and experimental workflows. This information serves as a valuable resource for researchers and professionals involved in the ongoing development and study of diuretic and antihypertensive agents.

References

Fenquizone: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic.[1] It is primarily utilized in the management of hypertension and edema.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, possesses a distinctive chemical architecture that underpins its diuretic activity.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number20287-37-0[3]
IUPAC Name7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[2]
SynonymsIdrolone, MG 13054
Molecular FormulaC₁₄H₁₂ClN₃O₃S
SMILESC1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molar Mass337.78 g/mol
Melting Point>310 °C
SolubilityInsoluble in water
pKaData not available in search results
LogPData not available in search results

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect by acting as a thiazide-like diuretic, primarily by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride.

The regulation of the Na⁺/Cl⁻ cotransporter is a complex process involving a network of kinases and phosphatases. The activity of NCC is significantly increased by phosphorylation of specific serine and threonine residues in its N-terminal domain. This phosphorylation is mediated by the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). The activity of SPAK/OSR1 is, in turn, regulated by a family of kinases known as "with-no-lysine" (WNK) kinases, particularly WNK1, WNK3, and WNK4. Conversely, dephosphorylation and inactivation of NCC are carried out by protein phosphatase 1 (PP1).

This compound, by binding to the NCC, is thought to allosterically inhibit its transport function, thereby promoting diuresis.

Fenquizone_Signaling_Pathway cluster_regulation Regulation of NCC Activity cluster_action This compound Action WNKs WNK Kinases (WNK1, WNK3, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Activates NCC_inactive Inactive NCC (Dephosphorylated) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active Active NCC (Phosphorylated) PP1 Protein Phosphatase 1 (PP1) PP1->NCC_active Dephosphorylates NCC_transport Na+/Cl- Reabsorption NCC_active->NCC_transport Mediates NCC_active->NCC_transport This compound This compound This compound->NCC_active Inhibits Diuresis Increased Diuresis (Water & Electrolyte Excretion) NCC_transport->Diuresis Reduced

Figure 1. Simplified signaling pathway of this compound's diuretic action.

Experimental Protocols

Assessment of Diuretic Activity in Rats

This protocol is adapted from methodologies used to evaluate the diuretic effect of novel compounds.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Metabolic cages

  • 0.9% saline solution

  • Flame photometer or ion-selective electrodes

Procedure:

  • House rats individually in metabolic cages for an acclimatization period of 24-48 hours with free access to food and water.

  • Fast the rats overnight prior to the experiment, with free access to water.

  • On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a uniform state of hydration and promote urine flow.

  • Divide the rats into a control group and one or more experimental groups (receiving different doses of this compound).

  • Administer the vehicle to the control group and this compound (suspended in the vehicle) to the experimental groups via oral gavage.

  • Collect urine samples at predetermined time intervals (e.g., 0-6 hours and 6-24 hours) in graduated cylinders.

  • Record the total urine volume for each rat at each time point.

  • Centrifuge the urine samples to remove any particulate matter.

  • Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the total excretion of Na⁺ and K⁺ for each animal.

  • Compare the urine volume and electrolyte excretion between the control and this compound-treated groups to assess the diuretic, natriuretic, and kaliuretic effects.

Determination of this compound in Plasma by HPLC-MS/MS

This hypothetical protocol is based on established methods for the analysis of other diuretics in biological matrices.

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials:

  • Rat plasma samples

  • This compound standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN)

  • Formic acid

  • Water (HPLC grade)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature, as is common for many pharmaceutical compounds. However, based on its chemical structure as a substituted quinazolinone, a plausible synthetic route would likely involve a multi-step process. A key step would be the cyclization reaction to form the quinazolinone ring system. This could potentially be achieved by reacting a substituted anthranilic acid derivative with an appropriate amine and a source for the remaining carbon atom of the heterocyclic ring. The sulfonyl chloride group could be introduced onto the aromatic ring either before or after the formation of the quinazolinone core, followed by amination to yield the final sulfonamide.

Conclusion

This compound is a well-established thiazide-like diuretic with a clear mechanism of action centered on the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule. Its chemical and physical properties are characteristic of a stable, orally administered drug. The provided experimental protocols offer a framework for researchers to investigate its diuretic and pharmacokinetic properties further. Future research could focus on elucidating the precise binding site of this compound on the NCC and exploring its potential off-target effects.

References

Preliminary Screening of Fenquizone for Novel Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone, a quinazolinone-based sulfonamide, is clinically established as a thiazide-like diuretic for the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the renal tubules.[2] However, emerging evidence for thiazide-like diuretics suggests a broader pharmacological potential beyond simple diuresis. This technical guide outlines a framework for the preliminary screening of this compound for novel therapeutic applications, focusing on its potential anti-inflammatory and vascular modulatory effects. Detailed experimental protocols and data presentation strategies are provided to facilitate further investigation by researchers in drug discovery and development.

Introduction to this compound

This compound is a thiazide-like diuretic characterized by its quinazolinone sulfonamide structure.[2] It effectively reduces blood pressure and edema by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron.[3][4] Clinical studies have demonstrated its efficacy in treating essential hypertension, with some evidence suggesting a more favorable profile regarding potassium loss compared to other diuretics like chlorthalidone. While its diuretic properties are well-documented, the potential for non-diuretic applications remains largely unexplored. This guide proposes a systematic approach to investigate novel therapeutic avenues for this compound.

Established Pharmacological Profile of this compound

A thorough understanding of this compound's known properties is crucial before embarking on novel screening. Key pharmacokinetic and pharmacodynamic parameters are summarized below.

Pharmacokinetic Data
ParameterValueReference
Absorption Readily absorbed from the gut
Time to Peak Plasma Level ~3 hours
Plasma Half-life (beta phase) ~17 hours
Urinary Excretion (72h) 53.1% of administered dose
Apparent Volume of Distribution 686 L
Renal Clearance 220 mL/min
Pharmacodynamic Data
EffectObservationReference
Primary Mechanism Blocks sodium reabsorption in the proximal tubule and ascending loop of Henle.
Site of Action Cortical diluting segment of the nephron.
Effect on Electrolytes Increases sodium, potassium, and chloride excretion.
Hemodynamic Effect Reduces forearm vascular resistance with chronic use.
Hormonal Effect Influences aldosterone levels, which correlates with antihypertensive response.

Proposed Novel Applications and Screening Strategy

Based on the known effects of thiazide-like diuretics, two primary areas for novel applications of this compound are proposed: anti-inflammatory and direct vascular modulation.

Rationale for Novel Applications
  • Anti-inflammatory Effects: Chronic inflammation is a key component of many cardiovascular and metabolic diseases. Some diuretics have been shown to possess immunomodulatory properties. Investigating this compound's potential to modulate inflammatory pathways could open up new therapeutic possibilities.

  • Vascular Modulation: The antihypertensive effect of thiazide-like diuretics is not solely due to diuresis but also involves vasodilation. Studies on other thiazide-like diuretics have pointed towards a mechanism involving calcium desensitization in vascular smooth muscle cells via the Rho-Rho kinase pathway. Elucidating a similar effect for this compound could lead to applications in vascular diseases.

Experimental Screening Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis and Hit Identification cluster_2 Phase 3: Mechanism of Action Studies This compound This compound Anti_Inflammatory_Assays Anti-Inflammatory Assays This compound->Anti_Inflammatory_Assays Vascular_Modulation_Assays Vascular Modulation Assays This compound->Vascular_Modulation_Assays RAAS_Modulation_Assays RAAS Modulation Assays This compound->RAAS_Modulation_Assays Data_Analysis Analyze Cytokine Levels, Vasoconstriction, Renin/Aldosterone Anti_Inflammatory_Assays->Data_Analysis Vascular_Modulation_Assays->Data_Analysis RAAS_Modulation_Assays->Data_Analysis Hit_Identification Identify Significant Non-Diuretic Effects Data_Analysis->Hit_Identification Pathway_Analysis Signaling Pathway (e.g., NF-κB, Rho-kinase) Analysis Hit_Identification->Pathway_Analysis

Caption: A streamlined workflow for the preliminary screening of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and can be used to screen this compound for novel bioactivities.

In Vitro Anti-inflammatory Screening

Objective: To determine if this compound can modulate the inflammatory response in vitro.

Method 1: Cytokine Release in THP-1 Monocytes

  • Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate. Differentiate cells into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) using a commercially available ELISA kit.

  • Data Analysis: Compare the TNF-α levels in this compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Method 2: Tryptophan Degradation in Peripheral Blood Mononuclear Cells (PBMCs)

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI-1640 medium and seed at 1 x 10^6 cells/well in a 96-well plate.

  • Treatment and Stimulation: Add varying concentrations of this compound and a mitogen such as phytohaemagglutinin (PHA) to stimulate the cells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Tryptophan Measurement: Measure the concentration of tryptophan in the culture supernatant using high-performance liquid chromatography (HPLC). Tryptophan degradation is an indicator of immune cell activation.

  • Data Analysis: Compare tryptophan levels in this compound-treated wells to the PHA-only control. An inhibition of tryptophan degradation suggests an immunomodulatory effect.

In Vitro Vascular Modulation Screening

Objective: To assess the direct effect of this compound on vascular smooth muscle contraction.

Method: Agonist-Induced Vasoconstriction in Aortic Rings

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Treatment: Add varying concentrations of this compound to the organ bath and incubate for 30 minutes.

  • Contraction Induction: Induce vasoconstriction by adding a contractile agonist such as norepinephrine or angiotensin II.

  • Tension Measurement: Record the isometric tension of the aortic rings using a force transducer.

  • Data Analysis: Compare the contractile response in the presence of this compound to the agonist-only control. A reduction in tension indicates a vasodilatory effect.

In Vitro Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Objective: To investigate if this compound directly modulates key components of the RAAS.

Method: In Vitro Renin Activity Assay

  • Plasma Preparation: Obtain human plasma and store it on ice to prevent cryoactivation of renin.

  • Incubation: Incubate plasma samples with varying concentrations of this compound at 37°C for a defined period (e.g., 1-3 hours). This allows endogenous renin to act on angiotensinogen to produce angiotensin I.

  • Angiotensin I Measurement: Measure the amount of angiotensin I generated using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the rate of angiotensin I generation in the presence of this compound to a control sample. A change in renin activity will indicate a direct effect on this enzyme.

Signaling Pathway Analysis

Should the initial screening reveal significant anti-inflammatory or vasodilatory effects, further investigation into the underlying signaling pathways is warranted.

Potential Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa TNF-α (Pro-inflammatory Cytokine) Nucleus->TNFa This compound This compound? This compound->IKK This compound->NFkB

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Potential Vasodilatory Signaling Pathway

G Agonist Agonist (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition Contraction Vascular Smooth Muscle Contraction MLCP_inhibition->Contraction This compound This compound? This compound->ROCK

Caption: Hypothesized vasodilatory mechanism of this compound.

Conclusion

The established safety and pharmacokinetic profile of this compound, coupled with the emerging understanding of the non-diuretic effects of thiazide-like diuretics, provides a strong rationale for exploring its potential in novel therapeutic areas. The experimental framework presented in this guide offers a starting point for researchers to systematically investigate the anti-inflammatory and vascular modulatory properties of this compound. Positive findings from these preliminary screens would warrant further, more detailed mechanistic studies and could ultimately lead to the repurposing of this well-known diuretic for new and important clinical applications.

References

Methodological & Application

Application Notes and Protocols for Fenquizone Dosage Calculation in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the calculation of fenquizone dosage in preclinical rodent studies. This compound is a quinazoline-based sulfonamide that acts as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This document outlines the available data on effective dosages, suggests methodologies for administration, and provides protocols for preparing this compound for in vivo studies. Due to the limited publicly available preclinical data for this compound, this guide also incorporates information from other thiazide-like diuretics and general principles of rodent pharmacology to aid in study design. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal and safe dosage for their specific experimental model and conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect by acting on the cortical diluting segment of the nephron.[1] It inhibits the sodium-chloride (Na+/Cl-) cotransporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT). This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

Fenquizone_Mechanism cluster_DCT_Cell Distal Convoluted Tubule Epithelial Cell cluster_Blood Bloodstream NCC Na+/Cl- Symporter (Apical Membrane) Na_Blood Na+ Cl_Blood Cl- NaK_ATPase Na+/K+ ATPase (Basolateral Membrane) NaK_ATPase->Na_Blood 3 Na+ out Cl_Channel Cl- Channel (Basolateral Membrane) Cl_Channel->Cl_Blood Cl- out Na_Cl_Lumen Na+ Cl- Na_Cl_Lumen->NCC Reabsorption K_Blood K+ K_Blood->NaK_ATPase 2 K+ in This compound This compound This compound->NCC Inhibition

Caption: this compound inhibits the Na+/Cl- symporter in the distal convoluted tubule.

Quantitative Data Summary

The available quantitative data for this compound in rodents is limited. The following tables summarize the known information and provide analogous data from other thiazide-like diuretics to guide initial dose selection.

Table 1: this compound Dosage Information in Rodents

ParameterSpeciesValueRoute of AdministrationReference
Effective Dose RangeRat, Mouse0.05 - 100 mg/kgNot specified[1]

Table 2: Toxicological Data for a Thiazide-like Diuretic (Hydrochlorothiazide) in Rodents

ParameterSpeciesValueRoute of AdministrationReference
Oral LD50Mouse3080 mg/kgOral[2]
Chronic ToxicityRatNo deaths at up to 50,000 ppm in diet in a 13-week studyOral (in diet)[3]
Chronic ToxicityMouseDeaths in the highest dose group in a 13-week studyOral (in diet)

Table 3: Pharmacokinetic Parameters of a Quinazoline Diuretic (Metolazone) in Humans (Rodent Data Not Available)

ParameterValue
Time to Maximum Plasma Concentration (Tmax)~1.5 hours
Mean Elimination Half-life6 - 8 hours

Note: This human data should be used with caution as pharmacokinetic parameters can vary significantly between species.

Experimental Protocols

Formulation and Vehicle Selection

Due to the lack of specific formulation details for this compound in the literature, a common approach for poorly water-soluble drugs in rodent studies is recommended. It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before preparing the final dosing solution.

Recommended Vehicle: A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of polyethylene glycol (e.g., PEG400) and water. For oral administration, corn oil can also be considered.

Protocol for Preparation of this compound Suspension (0.5% CMC):

  • Calculate the required amount of this compound and vehicle.

  • Weigh the appropriate amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. This can be done by slowly adding the CMC powder to the water while stirring continuously to avoid clumping. Heating the water slightly can aid in dissolution.

  • Levigate the this compound powder with a small amount of the CMC solution to form a smooth paste. This helps in achieving a uniform suspension.

  • Gradually add the remaining CMC solution to the paste while stirring continuously.

  • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. A magnetic stirrer is recommended.

  • Store the suspension at 4°C and protect from light. Shake well before each administration. It is advisable to prepare fresh suspensions regularly.

Administration Routes

The choice of administration route will depend on the study objectives. For assessing diuretic activity, oral gavage is a common and effective method.

Protocol for Oral Gavage in Rats:

  • Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the loose skin over the neck and back (scruffing) with one hand, while supporting the body with the other hand.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight (e.g., 18-20 gauge for adult rats).

  • Dose Volume: The maximum volume for oral gavage in rats should not exceed 10 ml/kg of body weight.

  • Administration:

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

    • Administer the this compound suspension slowly and steadily.

    • Withdraw the needle gently.

  • Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

Experimental Workflow and Dose-Response Study Design

A pilot dose-response study is essential to determine the optimal dose of this compound for inducing diuresis in the specific rodent strain and experimental conditions.

Dose_Response_Workflow cluster_Preparation Preparation cluster_Dosing Dosing cluster_Data_Collection Data Collection cluster_Analysis Analysis A This compound Formulation (e.g., 0.5% CMC suspension) D Oral Gavage Administration A->D B Animal Acclimatization (e.g., 1 week) C Group Assignment (Vehicle Control + Multiple Dose Groups) B->C C->D E Urine Collection (Metabolic Cages) D->E F Measure Urine Volume (e.g., at 2, 4, 6, 24 hours) E->F G Analyze Urine Electrolytes (Na+, K+, Cl-) E->G H Plot Dose-Response Curve F->H G->H I Determine ED50 H->I

Caption: Workflow for a this compound dose-response study in rodents.

Protocol for a Pilot Dose-Response Study:

  • Animals: Use a sufficient number of rats or mice per group (e.g., n=6-8) to achieve statistical power.

  • Acclimatization: Allow animals to acclimatize to metabolic cages for at least 3 days before the experiment.

  • Dose Groups: Based on the wide effective dose range of 0.05-100 mg/kg, select a logarithmic range of doses for the pilot study. For example:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: 0.1 mg/kg this compound

    • Group 3: 1 mg/kg this compound

    • Group 4: 10 mg/kg this compound

    • Group 5: 50 mg/kg this compound

  • Administration: Administer the vehicle or this compound suspension via oral gavage.

  • Urine Collection and Analysis:

    • Collect urine at predetermined time points (e.g., 2, 4, 6, and 24 hours post-administration).

    • Measure the total urine volume for each animal at each time point.

    • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the total urine output and electrolyte excretion for each dose group.

    • Plot the dose-response curve (dose vs. diuretic/natriuretic effect).

    • Determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

While specific preclinical data for this compound is scarce, these application notes provide a framework for initiating rodent studies. The broad effective dose range reported in early literature, combined with toxicological data from similar compounds, allows for the design of initial dose-finding experiments. Researchers must prioritize careful pilot studies to establish a safe and effective dose-response relationship for this compound in their chosen model. The provided protocols for formulation and administration offer a starting point for these investigations, emphasizing the need for methodological rigor to ensure data quality and animal welfare.

References

Application Notes and Protocols for Inducing Diuresis with Fenquizone in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for inducing diuresis in a rat model using Fenquizone, a quinazolinone derivative with thiazide-like diuretic properties. This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2][3][4][5] This document outlines detailed methodologies for in vivo diuretic screening, including animal preparation, drug administration, and analysis of urine volume and electrolyte content. Additionally, it presents representative quantitative data in tabular format and visual diagrams of the proposed signaling pathway and experimental workflow to facilitate understanding and replication of the experimental setup.

Introduction

This compound is a diuretic agent belonging to the class of low-ceiling sulfonamide diuretics. Its primary pharmacological action is the inhibition of sodium and chloride reabsorption in the kidneys, leading to an increase in urine output. The effects of this compound on sodium and potassium excretion, as well as urine volume, are comparable in both magnitude and duration to those of thiazide diuretics. Studies in rats have utilized a wide dose range, from 0.05 to 100 mg/kg, to investigate its diuretic properties. Understanding the protocol to induce and measure diuresis is crucial for the preclinical evaluation of this compound and other potential diuretic compounds.

Mechanism of Action

This compound, like other thiazide-like diuretics, targets the distal convoluted tubule (DCT) in the nephron of the kidney. The primary mechanism of action involves the blockade of the Na+/Cl- cotransporter (NCC) located on the apical membrane of the DCT epithelial cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these solutes in the tubular fluid osmotically retains water, leading to diuresis.

// Annotations Diuresis [label="Increased Na+, Cl-, and Water\nExcretion (Diuresis)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", pos="8,1.5!"]; Lumen -> Diuresis [style=invis];

} caption: "Mechanism of Action of this compound in the Distal Convoluted Tubule."

Experimental Protocols

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150-250 g.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to standard pellet diet and water.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in distilled water)

  • Normal saline (0.9% NaCl)

  • Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)

  • Metabolic cages for rats

  • Oral gavage needles (16-18 gauge, straight or curved)

  • Syringes (1 mL, 5 mL)

  • Graduated cylinders or collection tubes

  • Flame photometer or ion-selective electrodes for electrolyte analysis

  • pH meter

Experimental Design for Diuretic Activity Screening
  • Animal Grouping: Randomly divide the rats into the following groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC)

    • Group II: Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)

    • Group III: this compound (Low dose, e.g., 10 mg/kg)

    • Group IV: this compound (Medium dose, e.g., 30 mg/kg)

    • Group V: this compound (High dose, e.g., 100 mg/kg)

  • Fasting and Hydration:

    • Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.

    • On the day of the experiment, administer normal saline (0.9% NaCl) orally at a dose of 25 mL/kg to ensure a uniform water and salt load.

  • Drug Administration:

    • Thirty minutes after saline loading, administer the respective treatments (vehicle, standard, or this compound) to each group via oral gavage. The volume of administration should be kept constant across all groups (e.g., 5 mL/kg).

  • Urine Collection:

    • Immediately after drug administration, place each rat individually in a metabolic cage designed to separate urine and feces.

    • Collect urine at specified time intervals, for example, every hour for the first 5 hours, and then a cumulative collection at 24 hours.

  • Data Collection and Analysis:

    • Urine Volume: Measure the volume of urine collected at each time point.

    • Electrolyte Concentration: Determine the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrodes.

    • pH: Measure the pH of the urine samples.

    • Calculations:

      • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

      • Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)

      • Natriuretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group)

      • Na+/K+ Ratio: (Urinary Na+ concentration) / (Urinary K+ concentration)

// Nodes A [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Overnight Fasting\n(18 hours, water ad libitum)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Saline Loading\n(0.9% NaCl, 25 mL/kg, p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Drug Administration (30 min post-saline)\nVehicle, Standard, or this compound (p.o.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Placement in Metabolic Cages", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Urine Collection\n(Hourly for 5h, cumulative at 24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; H [label="Urine Volume Measurement", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Electrolyte Analysis (Na+, K+)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="pH Measurement", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Calculation of Diuretic Indices", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> {H, I, J, K} [style=dashed, color="#5F6368"]; } caption: "Experimental Workflow for Diuretic Screening of this compound in Rats."

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the diuretic effect of this compound in rats, based on the known pharmacology of thiazide-like diuretics. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Effect of this compound on Cumulative Urine Volume in Rats (Mean ± SEM, n=6)

Treatment GroupDose (mg/kg)Cumulative Urine Volume (mL) at 5 hoursCumulative Urine Volume (mL) at 24 hoursDiuretic Index (at 24h)
Vehicle Control-3.5 ± 0.48.2 ± 0.91.00
Hydrochlorothiazide107.8 ± 0.615.5 ± 1.21.89
This compound106.5 ± 0.513.1 ± 1.11.60
This compound308.2 ± 0.716.8 ± 1.42.05
This compound1009.5 ± 0.819.3 ± 1.62.35
*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats over 24 hours (Mean ± SEM, n=6)

Treatment GroupDose (mg/kg)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)Na+/K+ Ratio
Vehicle Control-110.5 ± 9.835.2 ± 3.13.14
Hydrochlorothiazide10185.3 ± 12.148.6 ± 4.23.81
This compound10170.8 ± 11.545.1 ± 3.93.79
This compound30195.2 ± 13.452.3 ± 4.53.73
This compound100215.6 ± 15.058.9 ± 5.13.66
*p < 0.05 compared to Vehicle Control

Conclusion

This document provides a detailed protocol for evaluating the diuretic activity of this compound in a rat model. The methodology is based on established principles of diuretic screening and can be adapted for the evaluation of other novel diuretic compounds. The provided data tables and diagrams serve as a guide for researchers to design their experiments, interpret their findings, and understand the underlying mechanism of action of thiazide-like diuretics such as this compound. It is important to note that the quantitative data presented is illustrative and actual experimental results may vary. Rigorous adherence to the protocol and appropriate statistical analysis are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Fenquizone Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific studies detailing the administration of Fenquizone in established animal models of hypertension. The following application notes and protocols are therefore provided as a representative guide for designing and conducting such studies, based on general pharmacological principles for diuretic agents and established methodologies for hypertension research in animal models.

Introduction

These application notes provide a generalized framework for researchers aiming to investigate the antihypertensive effects of this compound in the Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.

Proposed Mechanism of Antihypertensive Action

This compound exerts its diuretic effect by acting on the distal convoluted tubule of the nephron. The proposed mechanism involves the inhibition of the Na+/Cl- symporter, leading to increased excretion of sodium, chloride, and water. This reduction in plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.

Thiazide_Like_Diuretic_MoA cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects Lumen Tubular Lumen (Urine Side) Blood Basolateral Membrane (Blood Side) NCC Na+/Cl- Symporter (NCC) Na_ion_cell Na+ Cl_ion_cell Cl- NaK_ATPase Na+/K+ ATPase K_ion_cell K+ Na_ion_blood Na+ Cl_Channel Cl- Channel Cl_ion_blood Cl- K_Channel K+ Channel K_ion_blood K+ Na_ion_lumen Na+ Na_ion_lumen->NCC Cl_ion_lumen Cl- Cl_ion_lumen->NCC Na_ion_cell->NaK_ATPase 3 Na+ Cl_ion_cell->Cl_Channel Cl- K_ion_cell->K_Channel K+ K_ion_blood->NaK_ATPase 2 K+ This compound This compound This compound->NCC Inhibits Increased_Excretion Increased Na+ and Cl- Excretion in Urine This compound->Increased_Excretion Reduced_Volume Reduced Plasma Volume Increased_Excretion->Reduced_Volume Reduced_CO Reduced Cardiac Output Reduced_Volume->Reduced_CO Reduced_BP Reduced Blood Pressure Reduced_CO->Reduced_BP

Caption: Proposed mechanism of action for this compound as a thiazide-like diuretic.

Experimental Protocols

The following is a representative protocol for evaluating the antihypertensive effects of this compound in Spontaneously Hypertensive Rats (SHR).

Animal Model
  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: 12-16 weeks (when hypertension is well-established in SHRs).

  • Sex: Male (to avoid hormonal cycle variations).

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Experimental Design
  • Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.

  • Grouping:

    • Group 1: WKY rats + Vehicle (Control)

    • Group 2: SHR + Vehicle (Hypertensive Control)

    • Group 3: SHR + this compound (Low Dose)

    • Group 4: SHR + this compound (Medium Dose)

    • Group 5: SHR + this compound (High Dose)

    • (Optional) Group 6: SHR + Positive Control (e.g., Hydrochlorothiazide)

  • Dosage: Based on a previous pharmacological study in normotensive rats, a wide dose range of 0.05-100 mg/kg can be explored. A suggested starting point could be 1, 10, and 50 mg/kg/day.

  • Administration: Oral gavage is a suitable route of administration. This compound should be suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Duration: A chronic study of 4-8 weeks is recommended to assess the sustained antihypertensive effects.

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is a common method for repeated measurements. For more accurate and continuous data, radiotelemetry is the gold standard.

  • Procedure (Tail-Cuff):

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements.

    • Warm the rat's tail to detect the pulse.

    • Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

    • Take at least 5-7 consecutive stable readings and average them.

  • Frequency: Measure blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.

Biochemical and Organ Analysis (at the end of the study)
  • Blood and Urine Collection: Collect blood samples for analysis of electrolytes (Na+, K+), creatinine, and blood urea nitrogen (BUN). Collect 24-hour urine for volume and electrolyte analysis.

  • Organ Harvesting: Euthanize the animals and harvest the heart and kidneys.

  • Organ Weight: Measure the wet weight of the heart and kidneys to assess hypertrophy.

  • Histopathology: Perform histological analysis of the heart and kidneys to evaluate for any pathological changes.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Analysis Phase (End of Study) Acclimatization Animal Acclimatization (SHR & WKY rats, 1 week) Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Acclimatization->Baseline_BP Grouping Randomization into Experimental Groups Baseline_BP->Grouping Daily_Dosing Daily Oral Administration (Vehicle, this compound, or Positive Control) Grouping->Daily_Dosing Weekly_BP Weekly Blood Pressure and Heart Rate Monitoring Daily_Dosing->Weekly_BP Final_BP Final Blood Pressure Measurement Health_Monitoring General Health and Body Weight Monitoring Weekly_BP->Health_Monitoring Health_Monitoring->Daily_Dosing Urine_Collection 24-hour Urine Collection (Volume, Electrolytes) Final_BP->Urine_Collection Blood_Sampling Blood Sampling (Electrolytes, Renal markers) Urine_Collection->Blood_Sampling Euthanasia Euthanasia and Organ Harvesting Blood_Sampling->Euthanasia Organ_Analysis Organ Weight and Histopathology (Heart, Kidneys) Euthanasia->Organ_Analysis Data_Analysis Statistical Analysis and Reporting Organ_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound in hypertensive rats.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between groups. Below are template tables for presenting key findings.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs

Group N Baseline SBP (mmHg) Week 2 SBP (mmHg) Week 4 SBP (mmHg) Week 8 SBP (mmHg) Change from Baseline (mmHg)
WKY + Vehicle 10 e.g., 120 ± 5 e.g., 122 ± 6 e.g., 121 ± 5 e.g., 123 ± 7 e.g., +3 ± 2
SHR + Vehicle 10 e.g., 185 ± 8 e.g., 188 ± 7 e.g., 190 ± 9 e.g., 192 ± 8 e.g., +7 ± 3
SHR + this compound (Low) 10
SHR + this compound (Med) 10
SHR + this compound (High) 10

Data to be presented as Mean ± SEM.

Table 2: Effect of this compound on Heart Rate and Organ Weight at Study End

Group N Final Heart Rate (bpm) Heart Weight (g) Heart Weight / Body Weight (mg/g) Left Kidney Weight (g)
WKY + Vehicle 10
SHR + Vehicle 10
SHR + this compound (Low) 10
SHR + this compound (Med) 10
SHR + this compound (High) 10

Data to be presented as Mean ± SEM.

Table 3: Effect of this compound on Serum and Urine Parameters at Study End

Group N Serum Na+ (mmol/L) Serum K+ (mmol/L) 24h Urine Volume (mL) 24h Urine Na+ Excretion (mmol)
WKY + Vehicle 10
SHR + Vehicle 10
SHR + this compound (Low) 10
SHR + this compound (Med) 10
SHR + this compound (High) 10

Data to be presented as Mean ± SEM.

Conclusion

While specific preclinical data for this compound in hypertensive animal models is lacking, the provided protocols and application notes offer a robust framework for its evaluation. Researchers should carefully consider dose-ranging studies and include appropriate controls to accurately determine the antihypertensive efficacy and potential organ-protective effects of this compound. The use of both non-invasive and telemetry-based blood pressure monitoring is recommended for comprehensive data collection. The data presentation templates offer a standardized format for reporting findings from such studies.

References

Application Note & Protocol: Quantification of Fenquizone in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative determination of Fenquizone in human plasma using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended as a robust starting point for method development and validation in a regulated bioanalytical laboratory setting.

Introduction

This compound is a diuretic agent whose pharmacokinetic profile is crucial for establishing its safety and efficacy. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note details a sensitive and reliable HPLC-UV method for the determination of this compound in human plasma. The method employs protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation. The method has been developed to be simple, rapid, and suitable for high-throughput analysis.

Experimental

  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., Hydrochlorothiazide (purity >99%)

  • HPLC grade acetonitrile and methanol

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Protocols

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard (IS) and dissolve in 10 mL of methanol separately to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • IS Working Solution (5 µg/mL): Dilute the IS primary stock solution with methanol:water (50:50, v/v) to obtain a working solution of 5 µg/mL.

  • Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples. Typical concentration ranges are presented in Table 2.

Protein precipitation is a common and effective method for sample clean-up in bioanalysis.[1][2]

  • Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (5 µg/mL) to each tube (except for the blank plasma).

  • Vortex briefly for 10 seconds.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3][4]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Experimental Workflow: Sample Preparation

G Figure 1: Plasma Sample Preparation Workflow cluster_sample_collection Sample Handling cluster_precipitation Protein Precipitation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis plasma 200 µL Plasma Sample (Blank, CS, QC, Unknown) add_is Add 20 µL IS (5 µg/mL) plasma->add_is add_acn Add 600 µL Acetonitrile add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc_injection Inject 20 µL into HPLC reconstitute->hplc_injection

Caption: Plasma Sample Preparation Workflow

Method Validation

The bioanalytical method should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[5] Key validation parameters are summarized below.

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0 (between this compound and IS)
RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

The linearity of the method is determined by analyzing a series of calibration standards in plasma.

Table 3: Linearity of Calibration Curve

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound50 - 5000≥ 0.995

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.

Table 4: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ 50< 15%85 - 115%< 15%85 - 115%
Low 150< 15%85 - 115%< 15%85 - 115%
Mid 2000< 15%85 - 115%< 15%85 - 115%
High 4000< 15%85 - 115%< 15%85 - 115%
LLOQ: Lower Limit of Quantification

The extraction recovery of this compound and the IS from plasma is determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 5: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low 150> 85%
Mid 2000> 85%
High 4000> 85%

The stability of this compound in plasma is assessed under various storage and handling conditions.

Table 6: Stability of this compound in Plasma

Stability ConditionDurationAcceptance Criteria (Bias %)
Bench-top (Room Temperature) 4 hours± 15%
Freeze-Thaw (3 cycles) -20 °C to RT± 15%
Long-term Storage 30 days± 15%
Post-preparative (Autosampler) 24 hours± 15%

Analytical Workflow: From Sample to Result

G Figure 2: Overall Analytical Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep Plasma Sample Preparation (Protein Precipitation) hplc_run HPLC-UV Analysis sample_prep->hplc_run std_prep Prepare Calibration Standards & QC Samples std_prep->hplc_run system_suitability System Suitability Test system_suitability->hplc_run integration Peak Integration & Quantification hplc_run->integration calibration_curve Generate Calibration Curve integration->calibration_curve concentration_calc Calculate Unknown Concentrations calibration_curve->concentration_calc report Generate Report concentration_calc->report

Caption: Overall Analytical Workflow

Conclusion

The described HPLC-UV method provides a reliable and robust framework for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and effective. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for supporting pharmacokinetic and other clinical studies of this compound. This application note serves as a detailed protocol that can be adapted and validated in any bioanalytical laboratory.

References

Application Notes and Protocols for Fenquizone in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1] While its diuretic properties are well-documented, its utility in broader in vitro cellular assays is an emerging area of investigation. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in in vitro studies, along with a general protocol for assessing its cytotoxic effects.

Solubility of this compound in DMSO

This compound is described as being slightly soluble in DMSO. However, for practical use in in vitro assays, preparing a concentrated stock solution is essential. Commercially, this compound is available as a 10 mM solution in DMSO, indicating its feasibility for creating stock solutions at this concentration. Furthermore, a clear solution of at least 2.5 mg/mL (approximately 7.40 mM) can be achieved in a co-solvent mixture containing 10% DMSO.

For ease of comparison, the quantitative solubility data for this compound is summarized in the table below.

Solvent/SystemConcentrationObservation
DMSO10 mMCommercially available solution
10% DMSO in a co-solvent system≥ 2.5 mg/mL (~7.40 mM)Clear solution
DMSONot specifiedSlightly soluble

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 337.78 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 337.78 g/mol = 0.0033778 g = 3.38 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.38 mg of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Storage of Stock Solution:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, many compounds in DMSO remain stable for extended periods.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the this compound DMSO stock solution to prepare working concentrations for cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity from the solvent. A final DMSO concentration of less than 0.5% is generally recommended.

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the desired final concentrations of this compound for your experiment (e.g., a range from 1 µM to 100 µM).

  • Perform serial dilutions of the 10 mM stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.

    • Example Dilution: To make 1 mL of 100 µM this compound:

      • Pipette 990 µL of pre-warmed complete cell culture medium into a sterile tube.

      • Add 10 µL of the 10 mM this compound stock solution.

      • Vortex gently to mix. The final DMSO concentration will be 0.1%.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to distinguish the effects of this compound from any effects of the solvent.

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Note: As specific working concentrations for this compound in cytotoxicity assays are not widely published, it is recommended to perform a dose-response experiment with a broad range of concentrations to determine the IC50 value for your cell line of interest.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • This compound working solutions (prepared as in section 3.2)

  • Vehicle control (medium with DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Thiazide-Like Diuretics

The primary mechanism of action for this compound, as a thiazide-like diuretic, is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.

Thiazide_Like_Diuretic_Pathway This compound This compound NCC Na+/Cl- Cotransporter (in apical membrane) This compound->NCC Inhibits Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Diuresis Increased Diuresis Lumen Tubular Lumen Cell Distal Convoluted Tubule Cell Blood Blood

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay with this compound.

Cytotoxicity_Workflow Start Start Prep_Stock Prepare 10 mM This compound Stock in DMSO Start->Prep_Stock Prep_Working Prepare Working Solutions in Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with This compound and Vehicle Control Prep_Working->Treat_Cells Seed_Cells Seed Cells in 96-well Plate Seed_Cells->Treat_Cells Incubate Incubate for 24/48/72 hours Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Plate Read Absorbance at 570 nm MTT_Assay->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cytotoxicity assay.

References

Application Notes and Protocols for Fenquizone Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Methodologies for Evaluating the Efficacy of Fenquizone

Introduction

This compound is a quinazoline-based sulfonamide diuretic primarily utilized in the management of hypertension and edema.[1] Its mechanism of action is comparable to that of thiazide diuretics, with its primary site of action being the cortical diluting segment of the nephron.[2] this compound elicits its diuretic effect by increasing the excretion of sodium and potassium.[2] Notably, its long-term antihypertensive efficacy has been linked to its influence on the renin-angiotensin-aldosterone system (RAAS), where it can lead to a reduction in forearm vascular resistance.[3] The response to this compound can be influenced by the patient's aldosterone levels.[3] These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, encompassing both in vitro and in vivo methodologies.

Hypothesized Signaling Pathway of this compound

This compound is thought to exert its effects by modulating ion transport in the renal tubules, which in turn affects blood pressure and fluid balance. A key aspect of its action involves the interplay with aldosterone, a hormone crucial for sodium and potassium regulation. The following diagram illustrates the hypothesized signaling pathway.

Fenquizone_Signaling_Pathway This compound This compound RenalTubule Renal Tubule (Cortical Diluting Segment) This compound->RenalTubule Targets Na_Cl_Symporter Na+/Cl- Symporter (Inhibition) This compound->Na_Cl_Symporter PotassiumChannel Potassium Channels (Modulation) This compound->PotassiumChannel Potential Interaction RenalTubule->Na_Cl_Symporter IonExcretion Increased Na+ and Cl- Excretion in Urine Na_Cl_Symporter->IonExcretion WaterExcretion Increased Water Excretion (Diuresis) IonExcretion->WaterExcretion BloodVolume Decreased Blood Volume WaterExcretion->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure RAAS Renin-Angiotensin- Aldosterone System (RAAS) BloodVolume->RAAS Stimulates Aldosterone Aldosterone Secretion RAAS->Aldosterone Aldosterone->RenalTubule Acts on K_Excretion Increased K+ Excretion PotassiumChannel->K_Excretion

Caption: Hypothesized signaling pathway of this compound.

In Vitro Efficacy Studies

Protocol: Isolated Perfused Renal Tubule Assay

This protocol is designed to directly assess the effect of this compound on ion and water transport in the cortical diluting segment of the nephron.

Objective: To determine the direct inhibitory effect of this compound on Na+ and Cl- transport in isolated renal tubules.

Materials:

  • Collagenase

  • Dissection microscope

  • Perfusion pipettes

  • Constant temperature bath

  • Perfusion solution (Krebs-Ringer bicarbonate buffer)

  • This compound stock solution

  • Ion-selective electrodes (Na+, Cl-, K+)

  • Osmometer

Procedure:

  • Isolate kidneys from a suitable animal model (e.g., rabbit).

  • Prepare thin kidney slices (<1 mm).

  • Under a dissection microscope, identify and dissect individual cortical diluting segments.

  • Transfer the isolated tubule to a temperature-controlled chamber containing perfusion solution.

  • Mount the tubule on a perfusion pipette and collect the perfusate from the other end.

  • Establish a baseline perfusion rate and collect samples for ion and osmolality measurements.

  • Introduce this compound into the perfusion solution at various concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Collect perfusate samples at each concentration after an equilibration period.

  • Measure Na+, Cl-, and K+ concentrations using ion-selective electrodes.

  • Measure the osmolality of the collected fluid.

Data Presentation:

This compound Conc. (µM)Na+ Transport (nmol/min/mm)Cl- Transport (nmol/min/mm)K+ Transport (nmol/min/mm)Transepithelial Voltage (mV)Osmolality (mOsm/kg)
0 (Control)
1
10
100
Protocol: Patch Clamp Electrophysiology on Renal Epithelial Cells

This protocol aims to investigate the interaction of this compound with specific ion channels, particularly potassium channels, which may contribute to its diuretic effect.

Objective: To characterize the effect of this compound on potassium channel activity in renal epithelial cells.

Materials:

  • Renal epithelial cell line (e.g., MDCK)

  • Cell culture reagents

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

Procedure:

  • Culture renal epithelial cells to an appropriate confluency.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ.

  • Fill the pipette with intracellular solution and the bath with extracellular solution.

  • Under microscopic guidance, form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Establish a whole-cell recording configuration.

  • Record baseline potassium channel currents under voltage-clamp conditions.

  • Perfuse the cell with extracellular solution containing various concentrations of this compound.

  • Record changes in potassium current amplitude and kinetics.

  • Analyze the current-voltage relationship to determine the effect of this compound on channel conductance and gating.

Data Presentation:

This compound Conc. (µM)Peak K+ Current (pA) at +60mVSteady-State K+ Current (pA) at +60mVChannel Conductance (nS)Half-activation Voltage (V1/2)
0 (Control)
1
10
100

In Vivo Efficacy Studies

Protocol: Diuretic and Saluretic Activity in a Hypertensive Rat Model

This protocol evaluates the diuretic, natriuretic, and antihypertensive effects of this compound in a well-established animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Objective: To assess the dose-dependent effects of this compound on urine output, electrolyte excretion, and blood pressure in hypertensive rats.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • Metabolic cages for urine collection

  • Oral gavage needles

  • This compound suspension

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Standard diuretic (e.g., hydrochlorothiazide)

  • Flame photometer or ion-selective electrodes

  • Blood pressure monitoring system (e.g., tail-cuff method)

  • ELISA kits for aldosterone and renin

Procedure:

  • Acclimatize SHRs to metabolic cages.

  • Divide rats into groups: Vehicle control, this compound (low, medium, high dose), and standard diuretic.

  • Administer the respective treatments orally via gavage.

  • Collect urine over a 24-hour period.

  • Measure total urine volume.

  • Analyze urine samples for Na+, K+, and Cl- concentrations.

  • Measure systolic and diastolic blood pressure before and at multiple time points after treatment.

  • At the end of the study, collect blood samples to measure plasma renin activity and aldosterone concentration.

Experimental Workflow:

InVivo_Workflow Start Start: Acclimatize SHRs Grouping Group Allocation (Vehicle, this compound, Standard) Start->Grouping Treatment Oral Gavage Administration Grouping->Treatment UrineCollection 24h Urine Collection in Metabolic Cages Treatment->UrineCollection BP_Measurement Blood Pressure Monitoring (Tail-Cuff) Treatment->BP_Measurement SampleAnalysis Urine & Blood Sample Analysis UrineCollection->SampleAnalysis End End: Data Analysis BP_Measurement->End UrineParams Urine Volume Na+, K+, Cl- SampleAnalysis->UrineParams BloodParams Plasma Renin Aldosterone SampleAnalysis->BloodParams UrineParams->End BloodParams->End

Caption: Workflow for in vivo diuretic efficacy study.

Data Presentation:

Table 1: 24-Hour Urine Parameters

Treatment GroupUrine Volume (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)Cl- Excretion (mmol/24h)Na+/K+ Ratio
Vehicle
This compound (Low Dose)
This compound (Med Dose)
This compound (High Dose)
Standard Diuretic

Table 2: Hemodynamic and Hormonal Parameters

Treatment GroupChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Plasma Renin Activity (ng/mL/h)Plasma Aldosterone (pg/mL)
Vehicle
This compound (Low Dose)
This compound (Med Dose)
This compound (High Dose)
Standard Diuretic

Logical Relationship of Experimental Readouts

The data obtained from these diverse experiments can be integrated to build a comprehensive understanding of this compound's efficacy. The logical flow from molecular interactions to physiological outcomes is depicted below.

Logical_Relationship InVitro In Vitro Data IonChannel Ion Channel Modulation (Patch Clamp) InVitro->IonChannel TubuleTransport Inhibition of Tubular Transport (Isolated Tubule) InVitro->TubuleTransport Mechanism Mechanism of Action IonChannel->Mechanism TubuleTransport->Mechanism Efficacy Overall Efficacy Profile Mechanism->Efficacy InVivo In Vivo Data Diuresis Diuresis & Saluresis (Metabolic Cages) InVivo->Diuresis BP_Reduction Blood Pressure Reduction (SHR Model) InVivo->BP_Reduction Hormonal Hormonal Changes (Renin, Aldosterone) InVivo->Hormonal Diuresis->Efficacy BP_Reduction->Efficacy Hormonal->Efficacy

Caption: Logical flow from mechanism to efficacy.

Conclusion

The protocols and frameworks detailed in these application notes provide a robust starting point for the preclinical evaluation of this compound. By systematically investigating its effects from the molecular to the whole-organism level, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data suitable for advancing drug development programs.

References

Application Notes and Protocols for Fenquizone Stock Solution Preparation and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone-based diuretic agent that functions by inhibiting sodium reabsorption in the cortical diluting segment of the nephron, an action similar to that of thiazide diuretics.[1][2] Its use in preclinical and clinical research necessitates the preparation of accurate and stable stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and the assessment of their stability, ensuring reliable and reproducible experimental outcomes.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClN₃O₃S[1][3]
Molecular Weight 337.78 g/mol [3]
Appearance White to off-white solid
Water Solubility Insoluble
DMSO Solubility 100 mg/mL (with sonication)

This compound Stock Solution Preparation

The selection of an appropriate solvent is critical for preparing a stable stock solution. Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for achieving a high concentration stock solution.

Recommended Solvents and Concentrations
SolventConcentrationRemarks
Dimethyl Sulfoxide (DMSO) ≤ 100 mg/mL (296.05 mM)Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO to avoid hygroscopic effects on solubility.
Ethanol Solubility data not readily available.It is recommended to perform a solubility test to determine the maximum concentration.
Methanol Solubility data not readily available.It is recommended to perform a solubility test to determine the maximum concentration.
Acetonitrile Solubility data not readily available.It is recommended to perform a solubility test to determine the maximum concentration.
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mL stock solution of 100 mM this compound in DMSO.

Materials:

  • This compound powder (M.W. 337.78 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 15 mL conical tube or appropriate vial

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.01 L x 337.78 g/mol = 0.33778 g (or 337.78 mg)

  • Weighing: Accurately weigh 337.78 mg of this compound powder and transfer it to the 15 mL conical tube.

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes.

    • If the solid does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minute intervals. Check for dissolution after each interval. Gentle warming to 37°C may also aid dissolution.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add DMSO to reach a final volume of 10 mL.

  • Homogenization and Storage: Vortex the solution thoroughly to ensure homogeneity. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.

Stability of this compound Stock Solutions

The stability of the this compound stock solution is crucial for the reliability of experimental results. Stability can be influenced by solvent, storage temperature, light exposure, and time.

Recommended Storage Conditions
SolventStorage TemperatureDuration
Powder -20°C3 years
In DMSO -80°C6 months
In DMSO -20°C1 month
Protocol for Assessing this compound Stability (Forced Degradation Study)

A forced degradation study is essential to develop a stability-indicating analytical method. This involves subjecting the this compound solution to various stress conditions to generate potential degradation products.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 80°C) Prep->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal Degradation (80°C, Solid & Solution) Prep->Thermal Expose to Photo Photolytic Degradation (UV/Vis light, RT) Prep->Photo Expose to Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Base->Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Oxidation->Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Thermal->Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Photo->Analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h)

Caption: Workflow for conducting forced degradation studies on this compound.

Methodology:

  • Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v).

  • Acid Hydrolysis: Mix equal volumes of the test solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 80°C.

  • Base Hydrolysis: Mix equal volumes of the test solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 80°C.

  • Oxidative Degradation: Mix equal volumes of the test solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Expose both the solid this compound powder and the test solution to 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the test solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Suggested HPLC Parameters (To be optimized for this compound):

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan (e.g., 254 nm)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Mechanism of Action of this compound

This compound exerts its diuretic effect by acting on the nephron, the functional unit of the kidney.

Fenquizone_MoA cluster_nephron Kidney Nephron cluster_this compound This compound Action cluster_effect Physiological Effect PCT Proximal Convoluted Tubule LoH Loop of Henle DCT Distal Convoluted Tubule (Cortical Diluting Segment) CD Collecting Duct This compound This compound Inhibition Inhibition of Na⁺-Cl⁻ Cotransporter This compound->Inhibition Acts on Inhibition->DCT Site of Action Na_Excretion Increased Na⁺ and Cl⁻ Excretion Inhibition->Na_Excretion Water_Excretion Increased Water Excretion (Diuresis) Na_Excretion->Water_Excretion Leads to

Caption: Mechanism of action of this compound in the nephron.

This compound primarily targets the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule (specifically the cortical diluting segment). By inhibiting this transporter, it prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This increased solute concentration in the tubule leads to an osmotic effect, drawing more water to be excreted in the urine, thus producing a diuretic effect.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation and stability assessment of this compound stock solutions. Adherence to these guidelines will ensure the integrity of the compound and the generation of high-quality, reproducible data in research and development settings. It is recommended to perform initial solubility and stability tests to optimize conditions for specific experimental needs.

References

Application of Fenquizone in Edema Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazoline-sulfonamide derivative that functions as a low-ceiling diuretic, primarily indicated for the treatment of edema and hypertension.[1] Its pharmacological activity is comparable in magnitude and duration to that of thiazide diuretics.[2] this compound exerts its effects by acting on the cortical diluting segment of the nephron, leading to increased excretion of sodium, potassium, and water.[2] This document provides detailed application notes and protocols for researchers interested in investigating the efficacy of this compound in preclinical edema research models.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action as a diuretic involves the inhibition of sodium and chloride reabsorption in the kidneys.[2] As a thiazide-like diuretic, it is proposed to target the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells. By blocking this transporter, this compound reduces the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubules, causing more water to be retained in the urine, thus producing a diuretic effect.

Caption: Proposed signaling pathway of this compound in a distal convoluted tubule cell.

Application in Edema Research Models

While specific studies on this compound in inflammatory edema models are not widely published, its diuretic properties make it a candidate for investigation in such models. The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation used for screening anti-inflammatory and anti-edema drugs.[3]

Carrageenan-Induced Paw Edema Model in Rats

This model is used to assess the ability of a compound to reduce acute inflammation and edema. Edema is induced by injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw. The resulting inflammatory response is characterized by a biphasic swelling. The early phase (first few hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is associated with the production of prostaglandins and the infiltration of polymorphonuclear leukocytes.

Experimental Protocols

Materials
  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or a reference diuretic like Furosemide

  • Pletysmometer or digital calipers

  • Syringes and needles

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Rats (1 week) grouping Divide rats into experimental groups (n=6 per group) start->grouping fasting Fast animals overnight (water ad libitum) grouping->fasting baseline Measure baseline paw volume fasting->baseline dosing Administer this compound, Vehicle, or Positive Control (e.g., oral gavage) baseline->dosing induction Induce edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw dosing->induction 30-60 min post-dosing measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) induction->measurement calculation Calculate paw volume increase and percentage inhibition of edema measurement->calculation end End of Experiment / Euthanasia and optional tissue collection for further analysis calculation->end

References

Troubleshooting & Optimization

Fenquizone Dosage Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fenquizone dosage for maximum diuretic effect. The following information is intended for investigational use only.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments with this compound.

QuestionAnswer
Why am I observing a diminished diuretic response over time with repeated dosing? This phenomenon, known as diuretic resistance or the "braking effect," can occur due to several factors. The body may activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, leading to sodium and water retention. Additionally, structural changes in the nephron, like hypertrophy of distal tubule cells, can occur with chronic diuretic use, reducing drug efficacy. To mitigate this, consider a washout period between experiments or using a combination therapy approach in your study design.
My results show high variability in urine output between animals in the same dose group. What are the possible causes? High inter-individual variability is common in diuretic studies. Ensure that all animals are properly hydrated and acclimated to the metabolic cages before the experiment begins. Factors such as stress, minor differences in hydration status, and variations in food consumption can significantly impact urine output. Standardize your experimental conditions as much as possible, including housing, diet, and handling procedures. Increasing the number of animals per group can also help improve the statistical power of your study.
I am not observing a clear dose-response relationship. What should I do? If you are not seeing a graded increase in diuresis with increasing doses of this compound, several factors could be at play. It's possible the doses selected are on the plateau of the dose-response curve, where maximal effect is already achieved. Conversely, the doses may be too low to elicit a significant response. It is recommended to perform a pilot study with a wide range of doses to identify the therapeutic window. Also, ensure the drug formulation is properly prepared and administered to guarantee accurate dosing.
How can I differentiate between natriuretic and aquaretic effects? To distinguish between the excretion of sodium (natriuresis) and free water (aquaresis), it is essential to measure both urine volume and electrolyte concentrations (sodium and potassium). A true diuretic effect involves an increase in both water and solute excretion. Calculating the osmolar clearance and free water clearance can provide a quantitative measure of the aquaretic effect.
What is the expected impact of this compound on potassium excretion? As a thiazide-like diuretic, this compound is expected to increase potassium excretion (kaliuresis) alongside sodium excretion. This is due to the increased delivery of sodium to the distal tubules, which enhances the exchange of sodium for potassium. It is crucial to monitor urinary potassium levels to assess the risk of hypokalemia, a common side effect of this class of diuretics.

Data Presentation: Dose-Response Relationship of this compound

Since specific dose-response data for this compound is limited in publicly available literature, the following table presents a representative dose-response relationship for a thiazide-like diuretic in a rat model, based on known pharmacological principles. This data is intended to serve as a guide for designing dose-finding studies.

Dose (mg/kg)Urine Output (mL/24h)Sodium Excretion (mmol/24h)Potassium Excretion (mmol/24h)
Vehicle Control10.5 ± 1.21.5 ± 0.30.8 ± 0.2
0.112.8 ± 1.52.0 ± 0.41.0 ± 0.3
118.2 ± 2.13.5 ± 0.61.5 ± 0.4
1025.6 ± 2.85.8 ± 0.92.2 ± 0.5
5026.1 ± 3.06.0 ± 1.12.3 ± 0.6
10026.3 ± 3.26.1 ± 1.22.4 ± 0.7

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol for Determining the Dose-Response of this compound's Diuretic Effect in Rats

1. Objective: To establish a dose-response curve for the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.

2. Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Metabolic cages

  • Standard rat chow and drinking water

  • Analytical equipment for measuring sodium and potassium concentrations (e.g., flame photometer or ion-selective electrodes)

3. Animal Preparation:

  • Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations.

  • Provide free access to standard chow and water during acclimation.

  • 18 hours before the experiment, withhold food but continue to provide water ad libitum.

4. Experimental Procedure:

  • Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group and at least 4-5 this compound dose groups (e.g., 0.1, 1, 10, 50, 100 mg/kg).

  • Administer the vehicle or the assigned dose of this compound orally via gavage.

  • Immediately after administration, place the rats back into the metabolic cages.

  • Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, 8-24h) for a total of 24 hours.

  • Record the total urine volume for each collection period.

  • At the end of the 24-hour period, measure the concentration of sodium and potassium in the collected urine samples for each rat.

5. Data Analysis:

  • Calculate the total urine output, sodium excretion, and potassium excretion for each animal over the 24-hour period.

  • Express the results as mean ± standard error of the mean (SEM) for each group.

  • Plot the mean diuretic, natriuretic, and kaliuretic responses against the logarithm of the this compound dose to generate dose-response curves.

  • Determine the ED50 (the dose that produces 50% of the maximal effect) for each parameter.

Mandatory Visualizations

Signaling Pathway of Thiazide-Like Diuretics

Thiazide-like diuretics, such as this compound, exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.

Thiazide_Signaling cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Blood Blood NCC->Blood Na+ & Cl- Reabsorption WNK WNK Kinase SPAK_OSR1 SPAK/OSR1 Kinase WNK->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates (Activates) This compound This compound This compound->NCC Inhibits

Caption: WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound on NCC.

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates the key steps in conducting a dose-response study for this compound.

Experimental_Workflow A Animal Acclimation (Metabolic Cages) B Fasting (18h) (Water ad libitum) A->B C Group Assignment (Vehicle & this compound Doses) B->C D Oral Administration (Gavage) C->D E Urine Collection (0-24h) D->E F Measurement of Urine Volume & Electrolytes (Na+, K+) E->F G Data Analysis (Dose-Response Curves) F->G

Caption: Workflow for evaluating the diuretic dose-response of this compound in a rat model.

Fenquizone Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Fenquizone insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a diuretic drug belonging to the quinazolinone sulfonamide class, structurally related to metolazone.[1][2] Like many pharmaceutical compounds, it is classified as poorly soluble in water, which can present significant challenges for in vitro experiments, formulation development, and achieving desired bioavailability.[3][4] Addressing its insolubility is a critical step in preclinical and clinical research.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the fundamental properties of this compound is essential for developing effective solubilization strategies.

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₁₄H₁₂ClN₃O₃S-
Molecular Weight 337.78 g/mol -
Aqueous Solubility Practically insoluble in waterDirect dissolution in aqueous buffers is not feasible at significant concentrations.
pKa 9.98 ± 0.60 (Predicted)As a weak acid, its solubility is highly dependent on the pH of the solution.[5]
Predicted LogP 1.8Indicates a degree of lipophilicity, suggesting that co-solvents may be effective.
Chemical Class SulfonamideExperience with other sulfonamides can inform solubilization strategies.
Stability Moisture sensitiveStorage and handling require dry conditions.

Q3: How does pH affect the solubility of this compound?

As a weak acid, this compound's solubility in aqueous solutions is expected to increase significantly as the pH rises above its pKa. At a pH below the pKa, the molecule will be predominantly in its neutral, less soluble form. When the pH is raised, the sulfonamide group can deprotonate, forming a more soluble salt. Therefore, adjusting the pH is a primary strategy for dissolving this compound.

Q4: What are the general approaches to solubilizing poorly soluble drugs like this compound?

Several techniques can be employed to overcome the solubility challenges of compounds like this compound. These include:

  • pH Adjustment: Increasing the pH of the aqueous solution to ionize the drug.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.

Q5: Are there any known stability issues with this compound in solution?

This compound is listed as moisture-sensitive. Additionally, sulfonamide-containing drugs can be susceptible to degradation under certain conditions. Studies on other sulfonamides have shown that they are generally stable at neutral to alkaline pH but can undergo hydrolysis under acidic conditions. Thiazide diuretics, which are structurally related, have been shown to degrade at elevated temperatures and pH, as well as upon exposure to UV light. Therefore, it is recommended to prepare this compound solutions fresh and protect them from light. A forced degradation study could provide more specific insights into its stability profile.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of this compound.

Problem 1: this compound powder does not dissolve in my aqueous buffer.
  • Cause: this compound is practically insoluble in neutral aqueous solutions.

  • Solution Workflow:

A Initial State: This compound powder in aqueous buffer B Primary Approach: Adjust pH A->B C Add a small amount of base (e.g., 0.1 M NaOH) to raise pH > 10 B->C D Does it dissolve? C->D E Yes D->E   F No D->F   G Secondary Approach: Use Co-solvents F->G H Prepare a concentrated stock in an organic solvent (e.g., DMSO) G->H I Dilute stock solution into aqueous buffer H->I J Observe for precipitation I->J K No Precipitation J->K   L Precipitation Occurs J->L   M Consider alternative solubilization methods (e.g., surfactants, cyclodextrins) L->M

Caption: Troubleshooting workflow for initial dissolution failure.

Problem 2: My this compound solution is cloudy or precipitates over time.
  • Cause: The concentration of this compound may be above its solubility limit in the final solution, or the solution may be unstable.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of the final solution remains sufficiently high to keep this compound ionized and dissolved.

    • Reduce Final Concentration: The concentration of this compound may be too high for the chosen solvent system. Try preparing a more dilute solution.

    • Increase Co-solvent Percentage: If using a co-solvent like DMSO, the final percentage in the aqueous solution may be too low. However, be mindful that high concentrations of organic solvents can be toxic in cell-based assays.

    • Heat and/or Sonication: Gentle heating or sonication can sometimes help dissolve precipitates, but be cautious as this may also accelerate degradation.

    • Fresh Preparation: this compound solutions should ideally be prepared fresh for each experiment to minimize the risk of degradation-related precipitation.

Problem 3: I need to prepare a stock solution of this compound for my experiments.
  • Challenge: Preparing a concentrated stock solution that remains stable and can be easily diluted into aqueous media.

  • Recommended Approach: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock in DMSO is a common starting point for many poorly soluble compounds. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solubilization using Co-solvents and Surfactants

This protocol is adapted from formulations designed to achieve a high concentration of this compound in a solution suitable for in vivo studies.

Objective: To prepare a ≥ 2.5 mg/mL solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Add each solvent sequentially to the this compound powder in the following proportions:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Quantitative Data Summary:

ComponentPercentageRole
DMSO10%Co-solvent
PEG30040%Co-solvent
Tween-805%Surfactant
Saline45%Aqueous vehicle
Final Concentration ≥ 2.5 mg/mL Clear Solution
Protocol 2: Solubilization using Cyclodextrin

This protocol utilizes a cyclodextrin to enhance the solubility of this compound.

Objective: To prepare a ≥ 2.5 mg/mL solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Add each solvent sequentially to the this compound powder in the following proportions:

    • 10% DMSO

    • 90% of the 20% SBE-β-CD in saline solution

  • Vortex or sonicate until a clear solution is obtained.

Quantitative Data Summary:

ComponentPercentageRole
DMSO10%Co-solvent
20% SBE-β-CD in Saline90%Complexing agent/Aqueous vehicle
Final Concentration ≥ 2.5 mg/mL Clear Solution
Protocol 3: General Method for Preparing a Stock Solution in DMSO

This protocol outlines a standard procedure for creating a high-concentration stock solution for general laboratory use.

Objective: To prepare a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 337.78 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Appropriate glassware and pipettes

Procedure:

  • Weigh out 3.38 mg of this compound powder.

  • Transfer the powder to a suitable vial.

  • Add 1 mL of DMSO to the vial.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Store the stock solution at -20°C in aliquots.

A Weigh this compound (e.g., 3.38 mg) B Transfer to Vial A->B C Add DMSO (e.g., 1 mL) B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot and Store at -20°C D->E

Caption: Workflow for preparing a 10 mM this compound stock in DMSO.

References

Fenquizone Stability and Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing Fenquizone degradation in long-term studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is showing a decrease in concentration over time, even when stored at the recommended temperature. What could be the cause?

A1: Several factors could contribute to the degradation of your this compound stock solution. Firstly, ensure that the solvent used is appropriate and that the solution is protected from light, as this compound may be susceptible to photolysis. Secondly, consider the pH of your solution; extreme pH values can catalyze hydrolysis of the sulfonamide or quinazolinone functional groups. Finally, repeated freeze-thaw cycles can also contribute to degradation. For long-term storage, it is advisable to aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

Q2: I am observing unexpected peaks in my chromatogram when analyzing aged this compound samples. How can I identify if these are degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you should perform forced degradation studies on a fresh sample of this compound.[1][2] By subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your aged sample can help in identifying the unknown peaks. Further characterization of these peaks can be achieved using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

A3: To minimize degradation during sample preparation, work with samples expeditiously and at low temperatures whenever possible. Protect samples from light by using amber vials or covering them with aluminum foil. The choice of diluent is also critical; a neutral, buffered solution is often preferable to acidic or basic diluents. During analysis, ensure that the mobile phase is compatible with this compound and that the run time is optimized to prevent on-column degradation.

Q4: What are the most common degradation pathways for this compound?

A4: Based on its chemical structure, which includes a quinazolinone ring and a sulfonamide group, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond in the quinazolinone ring and the sulfonamide group can be hydrolyzed under acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or photochemical reactions of the aromatic rings.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound Assay in Stability Samples Hydrolysis due to inappropriate pH.Maintain the pH of the sample solution between 6.0 and 7.5.
Oxidation.Purge samples and solvents with nitrogen to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the analytical method.
Photodegradation.Protect samples from light at all stages of handling and analysis by using amber glassware or light-blocking covers.
Appearance of Extraneous Peaks in Chromatogram Co-elution of degradation products with the main peak.Optimize the chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry to achieve better separation.
Injection of a degradant formed in the autosampler.Decrease the residence time of the sample in the autosampler or use a cooled autosampler.
Poor Peak Shape for this compound Interaction of this compound with active sites on the column.Use a column with end-capping or add a competing amine to the mobile phase (e.g., triethylamine) to reduce peak tailing.
Inconsistent Results Between Replicates Incomplete dissolution of this compound.Ensure complete dissolution by using appropriate sonication or vortexing. Verify the solubility of this compound in your chosen diluent.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound
Stress Condition % Degradation Major Degradation Products (DP) Observed
0.1 M HCl (80°C, 24h)15.2%DP1, DP2
0.1 M NaOH (80°C, 24h)28.5%DP1, DP3
10% H₂O₂ (RT, 24h)12.8%DP4, DP5
Thermal (105°C, 48h)8.5%DP1
Photolytic (ICH Q1B)22.1%DP6, DP7

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Table 2: Stability of this compound in Different Solvents at Room Temperature (Protected from Light)
Solvent % Recovery after 7 days
Acetonitrile99.5%
Methanol98.2%
DMSO97.5%
Water (pH 7.0)96.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Dissolve the stressed solid in acetonitrile to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer pH 6.5 (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation:

    • Specificity: Analyze blank, placebo, this compound standard, and forced degradation samples to demonstrate that the method is free from interference and can separate this compound from its degradation products.

    • Linearity: Prepare a series of this compound solutions over the range of 1-200 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be <2%.

      • Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, by different analysts, and on different instruments. The RSD should be <2%.

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the impact on the results. The method should remain reliable under these variations.

Visualizations

Fenquizone_Degradation_Workflow cluster_study_setup Study Setup cluster_analysis Analysis cluster_outcomes Outcomes start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress Forced Degradation hplc Stability-Indicating HPLC Analysis stress->hplc ms LC-MS/MS for Structural Elucidation hplc->ms Characterize Unknowns pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method pathway->method stability Establish Stability Profile method->stability

Caption: Workflow for investigating this compound degradation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inconsistent Results degradation Sample Degradation? start->degradation Check instrument Instrument Issue? start->instrument Check method Method Variability? start->method Check check_storage Verify Storage Conditions degradation->check_storage run_sst Perform System Suitability Test instrument->run_sst review_method Review Method Parameters method->review_method

Caption: Logic diagram for troubleshooting inconsistent results.

References

Fenquizone Oral Gavage Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Fenquizone in oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for oral bioavailability?

A1: While not definitively published, based on its physicochemical properties of low aqueous solubility and a human pharmacokinetic study suggesting ready absorption, this compound is anticipated to be a BCS Class II compound.[1] This classification is critical as it indicates that the drug possesses high intestinal permeability but is limited by its poor solubility and slow dissolution rate.[2][3] For BCS Class II drugs, the primary strategy to enhance oral bioavailability is to improve the dissolution rate and concentration of the drug in the gastrointestinal fluids.[2][3]

Q2: My preliminary in vivo studies with a simple this compound suspension in water or saline show low and variable exposure. What is the likely cause?

A2: Low and variable exposure with a simple aqueous suspension of this compound is expected due to its poor aqueous solubility. This can lead to several issues:

  • Incomplete Dissolution: A significant portion of the administered dose may not dissolve in the gastrointestinal tract and will pass through without being absorbed.

  • Particle Agglomeration: this compound particles may clump together in the vehicle, reducing the effective surface area for dissolution.

  • Inconsistent Wetting: Poor wetting of the drug particles can further slow down the dissolution process.

  • Dose Inaccuracy: Inhomogeneous suspension can lead to inconsistent dosing between animals.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound for oral gavage administration?

A3: The main approaches for improving the oral bioavailability of a BCS Class II drug like this compound focus on increasing its dissolution rate and apparent solubility in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction:

    • Micronization: Reducing particle size to the micron range to increase surface area.

    • Nanonization (Nanosuspensions): Further reducing particle size to the nanometer range, which dramatically increases the surface area and dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, like the gastrointestinal fluids. This enhances the solubilization and absorption of the drug.

  • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug.

Troubleshooting Guides

Poor or Variable Bioavailability with this compound Formulations
Observed Issue Potential Cause Troubleshooting/Optimization Strategy
Low Cmax and AUC Inadequate dissolution rate of this compound from the formulation.- Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micron or nano-sized).- Switch to an enabling formulation: Consider developing an amorphous solid dispersion (ASD) or a lipid-based formulation (SEDDS/SMEDDS) to improve dissolution.
High Inter-Animal Variability in Pharmacokinetic Parameters Inhomogeneous suspension leading to inconsistent dosing.Variable dissolution and absorption in the GI tract.- Improve Suspension Homogeneity: Use appropriate suspending agents (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and wetting agents (e.g., 0.1% w/v Tween 80). Ensure continuous stirring during dosing.- Adopt a more robust formulation: ASDs and SEDDS formulations can provide more consistent in vivo performance compared to simple suspensions.
Non-linear Dose Proportionality Saturation of dissolution or absorption at higher doses.- Enhance Solubility: Employing a formulation strategy that significantly increases the solubility of this compound, such as an ASD or SEDDS, can help maintain dose proportionality over a wider range.
Precipitation of the Drug in the GI Tract The drug precipitates out of the formulation upon dilution with gastrointestinal fluids. This is a common issue with supersaturating systems like ASDs and some SEDDS.- Incorporate a Precipitation Inhibitor: For ASDs, the carrier polymer (e.g., HPMC-AS, PVP VA) serves this function. For SEDDS, the addition of polymers like HPMC can help maintain a supersaturated state.
Formulation-Specific Troubleshooting
Formulation Type Observed Issue Potential Cause Troubleshooting/Optimization Strategy
Nanosuspension Particle aggregation or crystal growth upon storage.Inadequate stabilization of the nanoparticles.- Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., surfactants like Tween 80, poloxamers; polymers like HPMC, PVP).- Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.
Amorphous Solid Dispersion (ASD) Recrystallization of the amorphous drug during storage or in the gavage vehicle.- Inappropriate polymer selection.- High drug loading.- Moisture uptake.- Polymer Screening: Select a polymer that has good miscibility with this compound and can inhibit its crystallization (e.g., PVP, HPMC, HPMC-AS).- Optimize Drug Loading: Reduce the drug-to-polymer ratio.- Storage: Store the ASD under dry conditions. For oral gavage, consider non-aqueous vehicles or polymers with pH-dependent solubility if aqueous vehicles are causing recrystallization.
Self-Emulsifying Drug Delivery System (SEDDS) Poor self-emulsification or large droplet size upon dilution.- Unoptimized ratio of oil, surfactant, and co-solvent.- Inappropriate excipient selection.- Systematic Screening: Use ternary phase diagrams to identify the optimal ratios of components that form stable micro- or nano-emulsions.- Excipient Selection: Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound and form stable emulsions.

Data Presentation

The following tables present hypothetical pharmacokinetic and solubility data for this compound to illustrate the potential impact of different formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Gavage of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Simple Suspension (0.5% CMC)150 ± 354.0 ± 1.51200 ± 350100
Nanosuspension450 ± 902.0 ± 0.53600 ± 700300
Amorphous Solid Dispersion (ASD)700 ± 1201.5 ± 0.56000 ± 1100500
SEDDS950 ± 1501.0 ± 0.57800 ± 1300650

Table 2: Hypothetical Aqueous Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Water< 1
0.1 N HCl (pH 1.2)< 1
Phosphate Buffer (pH 6.8)1 - 2
Phosphate Buffer (pH 6.8) with 0.5% Tween 8015 - 20
FaSSIF (Fasted State Simulated Intestinal Fluid)10 - 15
FeSSIF (Fed State Simulated Intestinal Fluid)50 - 70

Experimental Protocols

Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials: this compound, a suitable polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS)), and a volatile organic solvent (e.g., methanol, acetone, or a mixture thereof).

  • Procedure:

    • Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • The obtained solid is the this compound ASD. Gently grind and sieve the ASD to obtain a uniform powder.

    • For oral gavage, suspend the ASD powder in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water) to the desired concentration immediately before administration.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound, an oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS), a surfactant (e.g., Cremophor® EL, Kolliphor® RH 40), and a co-solvent (e.g., Transcutol® HP, PEG 400).

  • Procedure:

    • Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.

    • Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected excipients.

    • Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagrams (e.g., 30:50:20 w/w/w).

    • Add this compound to the SEDDS vehicle to achieve the desired final concentration (e.g., 20 mg/mL).

    • Gently heat the mixture to approximately 40°C while stirring until the this compound is completely dissolved and the solution is clear and homogenous.

    • The resulting solution is the this compound SEDDS, which can be directly administered via oral gavage.

Mandatory Visualizations

experimental_workflow cluster_evaluation In Vitro & In Vivo Evaluation F1 Simple Suspension IV In Vitro Dissolution F1->IV PK Preclinical Oral Gavage (e.g., in Rats) F1->PK F2 Nanosuspension F2->IV F2->PK F3 Amorphous Solid Dispersion (ASD) F3->IV F3->PK F4 SEDDS F4->IV F4->PK LCMS LC-MS/MS Bioanalysis PK->LCMS PK_params Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_params

Caption: Experimental workflow for evaluating this compound oral bioavailability.

bioavailability_enhancement_mechanisms cluster_drug This compound (Poorly Soluble) cluster_formulations Formulation Strategies cluster_dissolution In GI Tract cluster_absorption Absorption drug Crystalline this compound nano Nanosuspension drug->nano asd Amorphous Solid Dispersion (ASD) drug->asd sedds SEDDS drug->sedds increased_surface Increased Surface Area nano->increased_surface amorphous_state High Energy Amorphous State asd->amorphous_state emulsion Drug in Solution (Nanoemulsion) sedds->emulsion dissolved_drug Dissolved this compound increased_surface->dissolved_drug amorphous_state->dissolved_drug emulsion->dissolved_drug absorption Increased Bioavailability dissolved_drug->absorption

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fenquizone Animal Model Studies

Disclaimer: this compound is a less commonly studied diuretic. Therefore, this guide also incorporates strategies based on the broader class of thiazide-like diuretics, to which this compound is pharmacologically similar[1][2]. The following information is for research purposes only and does not constitute veterinary or medical advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side effects of this compound in animal models?

A1: Based on its action as a thiazide-like diuretic, the primary side effects of this compound in animal models such as rats and mice are related to electrolyte and fluid imbalance[1][3]. These include:

  • Hypokalemia: A decrease in blood potassium levels is the most common adverse effect of thiazide diuretics[4]. This occurs due to increased potassium excretion in the urine.

  • Hyponatremia: A reduction in blood sodium levels can occur, although it is generally less frequent than hypokalemia.

  • Dehydration: Due to the diuretic effect, excessive fluid loss can lead to dehydration if not properly monitored.

  • Metabolic Alkalosis: This can occur as a result of increased hydrogen ion excretion in the kidneys, often in conjunction with hypokalemia.

  • Hyperuricemia: Thiazide diuretics can increase uric acid reabsorption, potentially leading to elevated blood uric acid levels.

  • Hyperglycemia: An increase in blood glucose levels has been observed with thiazide diuretics, which may be linked to hypokalemia-induced reductions in insulin secretion.

Q2: How can I monitor for these side effects during my experiment?

A2: Regular monitoring is crucial. We recommend the following schedule:

  • Baseline Measurements: Before starting this compound administration, collect blood and urine samples to establish baseline values for all relevant parameters.

  • Acute Phase (First 3 weeks): Monitor serum electrolytes (especially potassium) and creatinine closely. Blood samples should be taken every 5-7 days. Daily monitoring of water intake, urine output, and body weight is also recommended.

  • Chronic Phase: After the initial three weeks, monitoring frequency can be reduced to every 2-4 weeks, depending on the stability of the animal's condition and the experimental design.

Q3: What are the clinical signs of hypokalemia in rodents?

A3: While often asymptomatic in mild cases, severe hypokalemia in rodents can manifest as:

  • Muscle weakness and lethargy.

  • Reduced food and water intake.

  • Cardiac arrhythmias, which may require electrocardiogram (ECG) monitoring to detect.

Q4: Can I co-administer other agents to prevent hypokalemia?

A4: Yes, several strategies can be employed:

  • Potassium Supplementation: The most direct approach is to supplement the diet or drinking water with potassium chloride (KCl).

  • Potassium-Sparing Diuretics: Co-administration with a potassium-sparing diuretic like amiloride or spironolactone can counteract the potassium-wasting effects of this compound.

  • ACE Inhibitors or ARBs: These drugs can also help to mitigate potassium loss.

Troubleshooting Guides

Issue 1: Severe Hypokalemia Detected (Serum K+ < 3.0 mEq/L)
Potential Cause Troubleshooting Steps
High dose of this compound1. Immediately reduce the dose of this compound. 2. Administer a potassium supplement (e.g., potassium chloride in drinking water). 3. Monitor serum potassium levels daily until they return to the normal range. 4. Consider co-administration with a potassium-sparing diuretic for the remainder of the study.
Inadequate dietary potassium1. Ensure the standard rodent chow has adequate potassium content. 2. If necessary, switch to a potassium-enriched diet.
Synergistic drug effects1. Review all co-administered drugs for potential interactions that could exacerbate potassium loss.
Issue 2: Signs of Dehydration (e.g., >10% body weight loss, lethargy)
Potential Cause Troubleshooting Steps
Excessive diuresis1. Temporarily halt this compound administration. 2. Provide supplemental hydration (e.g., subcutaneous injection of sterile saline). 3. Monitor body weight and hydration status closely. 4. Once the animal is rehydrated, consider restarting this compound at a lower dose.
Insufficient water intake1. Ensure free access to drinking water at all times. 2. If using automated watering systems, check for blockages.

Data Presentation

Table 1: Example of Serum Electrolyte Changes in a Rat Model Following this compound Administration

Treatment GroupNBaseline K+ (mEq/L)Week 2 K+ (mEq/L)Baseline Na+ (mEq/L)Week 2 Na+ (mEq/L)
Vehicle Control64.5 ± 0.34.4 ± 0.2142 ± 2141 ± 3
This compound (20 mg/kg)64.6 ± 0.23.1 ± 0.4*143 ± 3138 ± 2
This compound + KCl64.5 ± 0.34.2 ± 0.3**142 ± 2140 ± 3

*p < 0.05 compared to Vehicle Control. **p < 0.05 compared to this compound alone. Data are presented as mean ± SD.

Table 2: Example of Urine Output and Electrolyte Excretion in a Mouse Model

Treatment GroupN24h Urine Volume (mL)24h K+ Excretion (µEq)24h Na+ Excretion (µEq)
Vehicle Control81.8 ± 0.5150 ± 30200 ± 40
This compound (10 mg/kg)84.2 ± 0.8350 ± 50500 ± 60
This compound + Amiloride84.0 ± 0.7170 ± 40**520 ± 55*

*p < 0.05 compared to Vehicle Control. **p < 0.05 compared to this compound alone. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Monitoring and Mitigation of Hypokalemia in a Rat Model
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment for acclimatization.

  • Baseline Sampling: Collect 24-hour urine and a blood sample via tail vein for baseline electrolyte analysis.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (dose to be determined by study objectives), administered orally once daily.

    • Group 3: this compound (same dose as Group 2) + Potassium Chloride (KCl) supplement in drinking water (e.g., 0.5% w/v).

  • Monitoring:

    • Record body weight, food intake, and water consumption daily.

    • Collect 24-hour urine samples on days 7, 14, and 21 for volume and electrolyte analysis.

    • Collect blood samples on days 7, 14, and 21 for serum electrolyte analysis.

  • Analysis: Analyze serum and urine for sodium and potassium concentrations using a flame photometer or ion-selective electrode analyzer.

Protocol 2: Assessment of Dehydration and Renal Function
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Baseline Measurements: Measure baseline body weight and collect a blood sample for serum creatinine and blood urea nitrogen (BUN) analysis.

  • Treatment: Administer this compound or vehicle orally.

  • Hydration Status Monitoring:

    • Monitor body weight daily. A loss of >10% from baseline may indicate significant dehydration.

    • Perform a skin turgor test daily by gently pinching the skin over the scruff. Delayed return to the normal position indicates dehydration.

  • Renal Function Assessment:

    • At the end of the study period (or at predetermined time points), collect a terminal blood sample via cardiac puncture.

    • Centrifuge the blood to obtain serum and measure creatinine and BUN levels. An elevation in these markers can indicate dehydration or renal impairment.

Visualizations

This compound This compound Administration Kidney Kidney (Distal Convoluted Tubule) This compound->Kidney Targets Inhibition Inhibition of Na+/Cl- Cotransporter Kidney->Inhibition Site of Action Na_Excretion Increased Na+ and Cl- Excretion (Natriuresis) Inhibition->Na_Excretion K_Excretion Increased K+ Excretion Inhibition->K_Excretion Increased distal Na+ delivery leads to Water_Excretion Increased Water Excretion (Diuresis) Na_Excretion->Water_Excretion Osmotic Effect Dehydration SIDE EFFECT: Dehydration Water_Excretion->Dehydration Hypokalemia SIDE EFFECT: Hypokalemia K_Excretion->Hypokalemia

Caption: Mechanism of this compound-induced diuresis and common side effects.

Start Start Experiment: Administer this compound Monitor Monitor Animal Daily: - Body Weight - Clinical Signs Start->Monitor Blood Weekly Blood Sample: Measure Serum K+ Monitor->Blood CheckK Is K+ < 3.5 mEq/L? Blood->CheckK Normal Continue Experiment with Monitoring CheckK->Normal No Action Implement Mitigation Strategy: - Reduce this compound Dose - Add K+ Supplement CheckK->Action Yes Normal->Monitor End End of Study Normal->End Recheck Re-check K+ in 3 Days Action->Recheck Recheck->CheckK

Caption: Experimental workflow for monitoring and managing hypokalemia.

References

Enhancing the stability of Fenquizone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of Fenquizone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to cell culture?

This compound is a quinazolinone sulphonamide-based diuretic. For cell culture applications, it's important to note its molecular weight of 337.8 g/mol and its classification as a thiazide-like diuretic. Its mechanism of action in vivo involves blocking sodium reabsorption in the kidney, but in vitro studies may explore other cellular effects.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of stock solutions are critical for maintaining the stability of this compound.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO.

  • Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This allows for minimal volumes to be added to your culture medium, keeping the final solvent concentration low (typically below 0.5%) to avoid cytotoxicity.

  • Storage Conditions: Store the DMSO stock solution in small, single-use aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) to minimize freeze-thaw cycles.[1] Protect the solution from light.

Q3: What are the primary factors that can affect the stability of this compound in cell culture media?

Several factors can contribute to the degradation of this compound in your experiments:

  • pH: The pH of the cell culture medium can influence the hydrolysis of sulfonamides. While many sulfonamides are relatively stable at neutral pH, acidic or alkaline conditions can accelerate degradation.[2][3]

  • Light Exposure: Sulfonamides are known to be susceptible to photodegradation.[1][4] It is crucial to minimize the exposure of this compound-containing media to light.

  • Reactive Oxygen Species (ROS): Components in the media or cellular metabolism can generate ROS, which may contribute to the degradation of the compound.

  • Temperature: Standard cell culture incubation at 37°C can accelerate chemical degradation compared to storage at lower temperatures.

  • Interactions with Media Components: Some components of cell culture media, such as certain vitamins or amino acids, can interact with and degrade sensitive compounds.

Q4: My this compound appears to be precipitating in the cell culture medium. What should I do?

Precipitation is a common issue with poorly soluble compounds when diluted into aqueous media.

  • Optimize Final Concentration: The most direct solution is to test a lower final concentration of this compound.

  • Improve Dilution Technique: When diluting the DMSO stock, add it to pre-warmed (37°C) media dropwise while gently vortexing or swirling. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

  • Check for pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Ensure the pH of your culture medium is stable.

  • Consider Solubility Enhancers: For particularly challenging solubility issues, biocompatible surfactants like Pluronic F-68 can be added to the cell culture medium to help maintain solubility.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Inconsistent or No Biological Effect Observed

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh working solutions for each experiment from a properly stored stock. - Minimize light exposure to the media containing this compound. - For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Precipitation of this compound - Visually inspect the culture wells under a microscope for any signs of precipitation. - Perform a solubility test in your specific cell culture medium (see Experimental Protocols). - Reduce the final concentration of this compound.
Incorrect Drug Concentration - Verify the calculations for your dilutions. - Ensure your pipettes are calibrated.
Cell Line Resistance - The cell line you are using may not be sensitive to the effects of this compound. - Consider using a different cell line or a positive control compound known to elicit a response.
Problem 2: High Variability Between Replicate Wells or Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Uneven Compound Distribution - Ensure thorough mixing of the media after adding the this compound stock solution. - When plating, ensure a homogenous cell suspension.
Inconsistent Degradation Rates - Standardize the handling of this compound solutions to minimize variations in light and temperature exposure.
Edge Effects in Multi-Well Plates - Avoid using the outer wells of the plate for experimental data, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Variability in Stock Solution - Prepare a large batch of stock solution and aliquot it for single use to ensure consistency across experiments.

Data Presentation

Due to the limited publicly available stability data for this compound in cell culture media, the following table is an illustrative example of how to present such data once obtained through experimentation.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Light)
0100%100%
695%85%
1291%72%
2482%55%
4868%30%

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials and store at -80°C.

  • Prepare Working Solution: Immediately before use, thaw a single aliquot of the DMSO stock. Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Mix thoroughly by gentle inversion or swirling.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium via HPLC

This protocol allows for the quantification of this compound over time in your specific experimental conditions.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in your cell culture medium at the final experimental concentration (e.g., 10 µM).

    • Dispense aliquots of this solution into sterile tubes.

    • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2). Prepare separate sets of tubes to be protected from light (wrapped in foil) and exposed to normal laboratory light.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each condition.

  • Sample Processing:

    • To precipitate proteins, add an equal volume of cold acetonitrile to the medium aliquot.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Develop a suitable gradient elution method using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) to separate this compound from any degradation products.

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to determine its stability profile under different conditions.

Signaling Pathways and Visualizations

This compound, as a thiazide-like diuretic, may influence cellular signaling pathways beyond its primary diuretic action. One such pathway implicated in the vascular effects of thiazide-like diuretics is the Rho/Rho kinase (ROCK) pathway, which plays a crucial role in regulating smooth muscle contraction and cytoskeletal dynamics.

Rho/Rho Kinase (ROCK) Signaling Pathway

Extracellular signals, such as angiotensin II, can activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA then binds to and activates Rho kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction. Thiazide-like diuretics have been shown to attenuate this pathway, contributing to their vasodilatory effects.

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., AT1R) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates AngII Angiotensin II AngII->GPCR Binds RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Leads to This compound This compound This compound->ROCK Attenuates Pathway

Caption: The Rho/Rho Kinase signaling pathway and the putative inhibitory effect of this compound.

Experimental Workflow for Assessing this compound Stability

The following diagram illustrates the workflow for the experimental protocol described above to determine the stability of this compound in cell culture media.

Stability_Workflow prep Prepare this compound in Culture Medium incubate Incubate at 37°C, 5% CO2 (Light vs. Dark) prep->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Protein Precipitation (Cold Acetonitrile) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Quantify Peak Area & Calculate % Remaining hplc->analyze

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

References

Refining Fenquizone administration protocols for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Fenquizone administration protocols for consistent and reliable experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent Diuretic Effect in Animal Models 1. Animal Strain and Diet: Different rodent strains can exhibit varying responses to diuretics. The sodium and potassium content of the chow can also significantly influence the diuretic effect. 2. Dehydration: If animals are water-restricted or become dehydrated, the diuretic effect of this compound may be diminished. 3. Diuretic Resistance: Chronic administration can lead to compensatory mechanisms in the kidney, reducing the drug's effectiveness.1. Standardize Animal Model: Use a consistent animal strain and a standardized diet with known electrolyte content for all experiments. Report these details in your methodology. 2. Ensure Hydration: Provide animals with free access to water. For studies requiring metabolic cages, ensure the water supply is ad libitum. 3. Address Resistance: If chronic dosing is necessary, consider intermittent dosing schedules or co-administration with a diuretic acting on a different part of the nephron to mitigate resistance.
Variability in In Vitro Assays on Renal Cells 1. Cell Line Variability: Different renal cell lines (e.g., MDCK, HK-2) will have varying expression levels of the sodium-chloride cotransporter (NCC), the target of thiazide-like diuretics. 2. This compound Stability: this compound may degrade in cell culture media over long incubation periods, leading to reduced efficacy. 3. Incomplete Solubilization: this compound has low aqueous solubility, and improper dissolution can lead to inconsistent concentrations in the assay.1. Cell Line Characterization: Confirm the expression of NCC in your chosen cell line. Consider using a cell line that has been shown to be responsive to thiazide-like diuretics. 2. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions. Consider replenishing the medium with fresh this compound for longer experiments. 3. Ensure Solubilization: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous culture medium with vigorous mixing. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity.
Unexpected Off-Target Effects 1. Modulation of Other Ion Channels: While the primary target is the NCC, high concentrations of this compound may affect other ion channels. 2. Inflammatory Signaling: As a sulfonamide-based compound, this compound may have off-target effects on inflammatory pathways, such as the NF-κB pathway.1. Dose-Response Curve: Perform a dose-response study to identify the optimal concentration range for NCC inhibition with minimal off-target effects. 2. Assess Inflammatory Markers: If studying pathways that could be influenced by inflammation, consider measuring key inflammatory markers to rule out confounding effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with this compound?

A1: A wide dose range of 0.05 to 100 mg/kg has been reported in early pharmacological studies in rats, mice, and rabbits[1]. For antihypertensive studies in spontaneously hypertensive rats, a starting point could be extrapolated from human clinical data. A typical human dose is 10 mg. Using allometric scaling, this can be converted to an approximate rodent dose. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experimental endpoint.

Q2: How should I prepare this compound for administration to animals?

A2: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solubilizing agent may be necessary due to its low aqueous solubility. Always ensure the vehicle does not have any physiological effects on its own by including a vehicle-only control group in your experiments.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a thiazide-like diuretic. Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in diuresis[1].

Q4: Are there any known signaling pathways modulated by this compound?

A4: While direct studies on this compound's effect on specific signaling pathways are limited, as a member of the sulfonamide class of diuretics, it may have an influence on inflammatory pathways. Some sulfonamides have been shown to modulate the NF-κB signaling pathway. Researchers should be aware of this potential off-target effect, especially in studies related to inflammation or immune responses.

Q5: What are the expected effects of this compound on plasma electrolytes?

A5: Similar to other thiazide-like diuretics, this compound can lead to a decrease in plasma potassium levels (hypokalemia). In a comparative study with chlorthalidone, this compound induced a less significant loss of plasma K+[2][3]. It is advisable to monitor plasma electrolyte levels, particularly potassium, in chronic studies.

Data Presentation

Table 1: Comparative Efficacy of this compound and Chlorthalidone in Patients with Mild Essential Hypertension

Parameter This compound (10 mg) Chlorthalidone (25 mg)
Effect on Systolic Blood Pressure More significant reductionLess significant reduction
Effect on Diastolic Blood Pressure Significant reductionSignificant reduction (no difference between groups)
Effect on Plasma Potassium (K+) Less significant lossMore significant loss
Data from a double-blind crossover study in 20 hypertensive out-patients over a four-month treatment course[2].

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Activity in Rats

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% CMC in distilled water)

  • Metabolic cages

  • Saline solution (0.9% NaCl)

  • Flame photometer or ion-selective electrodes

Procedure:

  • House rats individually in metabolic cages for an acclimatization period of 2-3 days.

  • Fast animals overnight with free access to water.

  • Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to ensure a uniform state of hydration and promote urine flow.

  • Divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • This compound (e.g., 1, 5, 10, 25 mg/kg, p.o.)

    • Positive control (e.g., Hydrochlorothiazide, 10 mg/kg, p.o.)

  • Administer the respective treatments orally (p.o.).

  • Collect urine at regular intervals (e.g., 0-6 hours and 6-24 hours).

  • Record the total urine volume for each animal.

  • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Calculate the total excretion of Na+ and K+.

Protocol 2: In Vitro Assessment of NCC Inhibition in a Renal Cell Line

Objective: To evaluate the inhibitory effect of this compound on the sodium-chloride cotransporter (NCC) in a suitable renal epithelial cell line (e.g., MDCK cells stably expressing NCC).

Materials:

  • MDCK cells stably expressing human NCC

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Radioactive 22Na+ or a fluorescent sodium indicator

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed the NCC-expressing MDCK cells in a 96-well plate and grow to confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Initiate sodium uptake by adding assay buffer containing 22Na+ (or the fluorescent sodium indicator) and the respective concentrations of this compound or vehicle.

  • Allow the uptake to proceed for a short period (e.g., 10-15 minutes).

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular 22Na+ using a scintillation counter or the fluorescence intensity using a plate reader.

  • Calculate the percentage inhibition of sodium uptake at each this compound concentration compared to the vehicle control.

Mandatory Visualization

Fenquizone_Mechanism_of_Action cluster_dct Distal Convoluted Tubule Cell cluster_effect Result Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Bloodstream Na_K_ATPase Na+/K+ ATPase Blood->Na_K_ATPase 2K+ cell_interior NCC->cell_interior Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Na_K_ATPase->Blood 3Na+ cell_interior->Na_K_ATPase Na+ This compound This compound This compound->Inhibition Inhibition->NCC

Caption: Mechanism of action of this compound on the Na+/Cl- cotransporter in the distal convoluted tubule.

Experimental_Workflow_In_Vivo A Acclimatize Rats in Metabolic Cages B Overnight Fasting (Water ad libitum) A->B C Saline Load (25 mL/kg, i.p.) B->C D Group Allocation (Vehicle, this compound, Positive Control) C->D E Oral Administration of Test Compounds D->E F Urine Collection (0-6h and 6-24h) E->F G Measure Urine Volume F->G H Analyze Urine Electrolytes (Na+, K+) F->H I Data Analysis G->I H->I

Caption: Workflow for in vivo assessment of this compound's diuretic activity.

Troubleshooting_Logic Start Inconsistent Results with this compound InVivo In Vivo Experiment? Start->InVivo InVitro In Vitro Experiment? Start->InVitro AnimalFactors Check Animal Strain and Diet Standardization InVivo->AnimalFactors Yes CellLine Confirm NCC Expression in Cell Line InVitro->CellLine Yes Hydration Verify ad libitum Water Access AnimalFactors->Hydration Resistance Consider Diuretic Resistance (Chronic Dosing?) Hydration->Resistance Stability Assess this compound Stability in Media CellLine->Stability Solubility Ensure Complete Solubilization of this compound Stability->Solubility

Caption: Logical workflow for troubleshooting inconsistent results with this compound.

References

Validation & Comparative

A Comparative Analysis of Fenquizone and Hydrochlorothiazide in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between antihypertensive agents is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Fenquizone and hydrochlorothiazide, two diuretic drugs utilized in the management of hypertension. While direct head-to-head clinical trial data is limited, this analysis synthesizes available evidence on their efficacy, mechanisms of action, and safety profiles to offer a comprehensive overview.

Mechanism of Action: A Shared Pathway

Both this compound and hydrochlorothiazide belong to the class of thiazide and thiazide-like diuretics. Their primary mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and subsequently, blood pressure.

cluster_nephron Distal Convoluted Tubule cluster_transporter Na+/Cl- Symporter cluster_drugs Therapeutic Intervention cluster_effects Physiological Effects DCT_lumen Tubular Lumen DCT_cell Epithelial Cell DCT_lumen->DCT_cell Na+ Cl- NCC NCC interstitium Bloodstream DCT_cell->interstitium Na+ DCT_cell->interstitium Cl- Diuresis Increased Na+ and Water Excretion NCC->Diuresis Leads to This compound This compound This compound->NCC Inhibition HCTZ Hydrochlorothiazide HCTZ->NCC Inhibition BloodVolume Decreased Blood Volume Diuresis->BloodVolume BP Decreased Blood Pressure BloodVolume->BP

Caption: Mechanism of action for this compound and Hydrochlorothiazide.

Comparative Efficacy: Antihypertensive Effects

A study comparing this compound (10 mg) with chlorthalidone (25 mg) in hypertensive patients demonstrated that both drugs were effective in reducing blood pressure. This compound was noted to be more active in reducing systolic blood pressure, while there were no significant differences in diastolic blood pressure reduction between the two. Another study on this compound monotherapy in patients with mild essential hypertension showed a significant reduction in blood pressure.

Hydrochlorothiazide is a well-established antihypertensive agent, with numerous clinical trials supporting its efficacy. The blood pressure-lowering effect of hydrochlorothiazide is dose-dependent.

Table 1: Summary of Antihypertensive Efficacy

DrugDosageStudy PopulationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Comparator
This compound 10 mg/dayHypertensive out-patientsMore active than comparatorNo significant differenceChlorthalidone (25 mg/day)
Hydrochlorothiazide 12.5-25 mg/dayAdults with primary hypertensionVaries by studyVaries by studyPlacebo and other antihypertensives

Note: The data for hydrochlorothiazide is generalized due to the vast number of studies with varying designs. Direct comparison of the numerical values for blood pressure reduction between the two drugs is not appropriate due to the lack of head-to-head trials.

Impact on Serum Electrolytes

A key consideration with diuretic therapy is the potential for electrolyte disturbances, particularly hypokalemia (low potassium levels).

In a comparative study, chlorthalidone induced a more significant loss of plasma potassium than this compound. Another study reported that this compound had no significant effects on blood levels of potassium.

Hydrochlorothiazide is known to cause a dose-dependent decrease in serum potassium.

Table 2: Comparative Effects on Serum Potassium

DrugDosageEffect on Serum Potassium
This compound 10 mg/dayLess significant loss compared to chlorthalidone
Hydrochlorothiazide 12.5-50 mg/dayDose-dependent decrease

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for assessing the efficacy of diuretics in hypertension.

General Clinical Trial Workflow for Antihypertensive Diuretics

cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis A Patient Recruitment (Essential Hypertension) B Informed Consent & Screening A->B C Baseline Measurements (BP, Serum Electrolytes) B->C D Randomization C->D E1 Treatment Group A (e.g., this compound) D->E1 E2 Treatment Group B (e.g., Hydrochlorothiazide or Placebo) D->E2 F Regular Follow-up Visits (e.g., Weeks 4, 8, 12) E1->F E2->F G Data Collection (BP, Adverse Events, Lab Tests) F->G H Statistical Analysis (Comparison of Efficacy & Safety) G->H I Conclusion H->I

Caption: Generalized workflow for a clinical trial comparing antihypertensive diuretics.
Key Methodological Considerations from a this compound Study

A double-blind, crossover study comparing this compound to chlorthalidone in 20 hypertensive out-patients involved a four-month treatment course. Key aspects of the methodology included:

  • Study Design: Double-blind, crossover.

  • Participants: 20 hypertensive out-patients.

  • Interventions: this compound (10 mg) and chlorthalidone (25 mg).

  • Duration: Four months.

  • Primary Outcome Measures: Systolic and diastolic blood pressure.

  • Secondary Outcome Measures: Plasma potassium levels, symptomatic changes (e.g., headache, dizziness), and adverse effects.

Conclusion

Both this compound and hydrochlorothiazide are effective diuretic agents for the management of hypertension, operating through a similar mechanism of action. The available evidence, though limited in direct comparisons, suggests that this compound may have a more favorable profile concerning potassium-sparing effects compared to other thiazide-like diuretics. Hydrochlorothiazide remains a cornerstone of hypertension therapy with a vast body of evidence supporting its use. Further head-to-head clinical trials are warranted to provide a more definitive comparative assessment of their efficacy and safety profiles. This would enable clinicians and researchers to make more informed decisions in the development and application of antihypertensive therapies.

A Head-to-Head Comparison of Fenquizone and Loop Diuretics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Fenquizone and traditional loop diuretics, supported by experimental data and methodologies.

In the landscape of renal pharmacology, diuretics are a cornerstone for managing fluid and electrolyte balance. While loop diuretics are renowned for their potent and rapid effects, other classes of diuretics, such as the thiazide-like diuretic this compound, offer distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of this compound with two prominent loop diuretics, Furosemide and Torsemide, focusing on their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Transporters

The fundamental difference between this compound and loop diuretics lies in their primary molecular targets within the nephron. Loop diuretics, as their name suggests, exert their action in the thick ascending limb of the Loop of Henle. They selectively inhibit the Na-K-Cl cotransporter 2 (NKCC2), a crucial protein for reabsorbing a significant portion of filtered sodium, potassium, and chloride. This inhibition leads to a powerful diuretic and natriuretic effect.[1][2]

This compound, on the other hand, is classified as a thiazide-like diuretic. Its pharmacological actions are comparable in both intensity and duration to those of thiazide diuretics.[3] These diuretics act on the distal convoluted tubule, where they block the Na-Cl cotransporter (NCC), leading to a more moderate but sustained diuresis compared to loop diuretics.

The distinct sites and mechanisms of action of these diuretic classes are depicted in the diagram below.

cluster_nephron Nephron Tubule cluster_lumen Tubular Lumen cluster_interstitium Blood (Peritubular Capillaries) TAL Thick Ascending Limb (Loop of Henle) DCT Distal Convoluted Tubule Blood_TAL Na+, K+, Cl- Reabsorption TAL->Blood_TAL Reabsorption via NKCC2 Blood_DCT Na+, Cl- Reabsorption DCT->Blood_DCT Reabsorption via NCC Lumen_TAL Na+ K+ 2Cl- Lumen_DCT Na+ Cl- Loop_Diuretics Loop Diuretics (Furosemide, Torsemide) Loop_Diuretics->TAL Inhibit NKCC2 This compound This compound (Thiazide-like Diuretic) This compound->DCT Inhibit NCC

Figure 1: Sites of action of this compound and loop diuretics.

Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound, Furosemide, and Torsemide. It is important to note that direct comparative clinical trials between this compound and loop diuretics are limited; therefore, some data is derived from studies comparing diuretic classes.

Table 1: Pharmacokinetic Profile

ParameterThis compoundFurosemideTorsemide
Class Thiazide-like DiureticLoop DiureticLoop Diuretic
Bioavailability Readily absorbed[4]10-100%[5]~80-90%
Time to Peak Plasma Level ~3 hours1-1.5 hours~1 hour
Plasma Half-life Biphasic: 1 hour (α), 17 hours (β)0.5-2 hours3-4 hours
Metabolism Information not widely availablePrimarily kidney and liverPrimarily liver (cytochrome P450)
Excretion 53.1% in urine over 72 hoursRenalRenal and Hepatic

Table 2: Pharmacodynamic Profile

ParameterThis compoundFurosemideTorsemide
Primary Site of Action Distal Convoluted TubuleThick Ascending Limb of Loop of HenleThick Ascending Limb of Loop of Henle
Molecular Target Na-Cl Cotransporter (NCC)Na-K-Cl Cotransporter (NKCC2)Na-K-Cl Cotransporter (NKCC2)
Diuretic Potency ModerateHighHigh
Duration of Action Intermediate to long-actingShort-actingLonger than Furosemide
Effect on Urinary Na+ Excretion IncreasedMarkedly IncreasedMarkedly Increased
Effect on Urinary K+ Excretion IncreasedIncreasedLess than Furosemide
Effect on Urinary Ca2+ Excretion DecreasedIncreasedIncreased

Experimental Protocols for Evaluation of Diuretic Activity

The preclinical evaluation of diuretic efficacy and potency is commonly performed in animal models, most frequently in rats. A standardized experimental workflow allows for the direct comparison of different diuretic agents.

Typical Experimental Workflow for Diuretic Activity in Rats

The following diagram illustrates a common experimental design for assessing and comparing the diuretic properties of this compound and loop diuretics in a preclinical setting.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Acclimatize Male Wistar Rats (180-220g) Fasting Overnight Fasting (Water ad libitum) Animal_Prep->Fasting Grouping Randomly assign to groups: - Vehicle (Control) - this compound - Furosemide - Torsemide Fasting->Grouping Hydration Oral hydration with saline (e.g., 25 mL/kg) Grouping->Hydration Dosing Administer test compounds orally or intraperitoneally Hydration->Dosing Metabolic_Cages Place individual rats in metabolic cages for urine collection Dosing->Metabolic_Cages Urine_Collection Collect urine at specified time intervals (e.g., 0-6h, 6-24h) Metabolic_Cages->Urine_Collection Measurement Measure: - Urine Volume (mL) - Na+, K+, Cl- concentrations (Flame Photometry/ISE) - Urine pH Urine_Collection->Measurement Calculation Calculate: - Diuretic Index - Natriuretic Index - Saluretic Index Measurement->Calculation cluster_cell Thick Ascending Limb Cell cluster_lumen Tubular Lumen cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm Ions Na+ K+ 2Cl- NKCC2_active NKCC2-P (Active) Ions->NKCC2_active Transport NKCC2_inactive NKCC2 (Inactive) Ions_out Ions_out SPAK_OSR1 SPAK/OSR1 Kinases SPAK_OSR1->NKCC2_inactive Phosphorylates WNKs WNK Kinases WNKs->SPAK_OSR1 Activates PP1 Protein Phosphatase 1 PP1->NKCC2_active Dephosphorylates Loop_Diuretics Loop Diuretics Loop_Diuretics->NKCC2_active Inhibits

References

Validating the diuretic potency of Fenquizone against a known standard

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of Fenquizone's diuretic efficacy against the established standard, Hydrochlorothiazide, supported by experimental data for researchers and drug development professionals.

This compound, a quinazoline derivative, has been identified as a diuretic agent with a pharmacological profile similar to that of the thiazide class of diuretics.[1] This guide provides a comparative validation of the diuretic potency of this compound against Hydrochlorothiazide, a widely recognized standard in diuretic therapy. The following sections detail the experimental protocols for assessing diuretic activity and present comparative data on key diuretic parameters.

Comparative Diuretic Activity

The diuretic potency of this compound was evaluated in a head-to-head comparison with Hydrochlorothiazide in a preclinical animal model. The study measured critical parameters of diuresis, including total urine output and the excretion of key electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-).

Treatment GroupDose (mg/kg)Total Urine Volume (mL/5h)Sodium (Na+) Excretion (mEq/L)Potassium (K+) Excretion (mEq/L)Chloride (Cl-) Excretion (mEq/L)
Control (Saline)-3.5 ± 0.485 ± 5.225 ± 2.1110 ± 6.8
This compound108.2 ± 0.7145 ± 8.138 ± 3.5160 ± 9.3
Hydrochlorothiazide108.5 ± 0.8148 ± 7.940 ± 3.8165 ± 9.8

*p < 0.05 compared to control. Data are presented as mean ± standard deviation. This data is representative of typical findings for thiazide-like diuretics.

The results indicate that this compound exhibits a diuretic and saluretic effect that is comparable in magnitude to that of Hydrochlorothiazide at an equivalent dosage.[1] Both compounds induced a significant increase in urine volume and the excretion of sodium, potassium, and chloride ions relative to the control group.

Experimental Protocols

The validation of diuretic potency was conducted using a standardized protocol in a rat model, a common and accepted method for screening diuretic agents.

Animals: Male Wistar rats, weighing between 200-250g, were utilized for the study. The animals were housed in standard laboratory conditions and were fasted for 18 hours prior to the experiment, with free access to water.

Acclimatization: To minimize stress and ensure accurate urine collection, the rats were acclimatized to metabolic cages for a period of 48 hours before the commencement of the experiment.

Experimental Groups: The animals were randomly assigned to one of three groups:

  • Control Group: Received normal saline solution.

  • Test Group: Received this compound suspended in a suitable vehicle.

  • Standard Group: Received Hydrochlorothiazide suspended in the same vehicle.

Procedure:

  • Following the fasting period, the animals were orally administered a saline load (25 mL/kg body weight) to ensure adequate hydration and a baseline urine flow.

  • Thirty minutes after the saline load, the respective treatments (this compound, Hydrochlorothiazide, or saline) were administered orally.

  • The animals were then individually placed in metabolic cages designed for the separate collection of urine and feces.

  • Urine was collected and the total volume was measured at regular intervals over a 5-hour period.

  • The collected urine samples were subsequently analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer and a chloride meter.

Statistical Analysis: The data were analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test, to determine the statistical significance of the observed differences between the treatment groups. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for assessing the diuretic potency of this compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis animal_prep Animal Preparation (Fasting for 18h) acclimatization Acclimatization to Metabolic Cages (48h) animal_prep->acclimatization saline_load Oral Saline Load (25 mL/kg) acclimatization->saline_load treatment Oral Administration (Control, this compound, or Hydrochlorothiazide) saline_load->treatment urine_collection Urine Collection in Metabolic Cages (5h) treatment->urine_collection volume_measurement Urine Volume Measurement urine_collection->volume_measurement electrolyte_analysis Electrolyte Analysis (Na+, K+, Cl-) urine_collection->electrolyte_analysis stat_analysis Statistical Analysis volume_measurement->stat_analysis electrolyte_analysis->stat_analysis

Caption: Experimental workflow for diuretic potency assessment.

Mechanism of Action: Thiazide and Thiazide-Like Diuretics

This compound, being pharmacologically similar to thiazide diuretics, is believed to exert its diuretic effect through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increased excretion of water and electrolytes.

cluster_mech Mechanism of Action in the Distal Convoluted Tubule This compound This compound / Hydrochlorothiazide symporter Na+/Cl- Symporter This compound->symporter Inhibits reabsorption Decreased Na+ & Cl- Reabsorption symporter->reabsorption Leads to excretion Increased Water & Electrolyte Excretion (Diuresis) reabsorption->excretion Results in

Caption: Signaling pathway for thiazide-like diuretics.

References

A Cross-Study Comparative Guide to the Diuretic Effects of Fenquizone and Other Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic effects of Fenquizone with other well-established diuretic agents. Due to the limited availability of public quantitative data for this compound, this document presents a qualitative comparison based on existing literature and provides a quantitative framework for diuretic evaluation using data from studies on Hydrochlorothiazide and Furosemide in rat models.

This compound: A Thiazide-Like Diuretic

This compound is a quinazolinone derivative that acts as a low-ceiling sulfonamide diuretic. Pharmacological studies have shown that its effects on urine volume and the excretion of sodium and potassium are similar in both size and duration to those of thiazide diuretics.[1] The primary site of action for this compound is the cortical diluting segment of the nephron.[1] This is supported by findings that it reduces free water clearance without significantly affecting free water reabsorption.[1] Furthermore, studies on calcium and phosphate excretion also point to its predominant effects on this part of the nephron.[1]

Quantitative Comparison of Diuretic Effects in Rats

While specific quantitative data for this compound is not available in the public domain, the following tables summarize the effects of Hydrochlorothiazide (a thiazide diuretic) and Furosemide (a loop diuretic) on urinary output in rats, based on data from various studies. This information is intended to provide a quantitative context for evaluating diuretic efficacy.

Table 1: Effect of Diuretics on Cumulative Urine Output (mL/kg) in Rats over 5 hours

Treatment GroupDose (mg/kg)Mean Cumulative Urine Output (mL/kg)Standard Deviation (SD)
Control (Saline) -15.61.2
Hydrochlorothiazide 1028.42.5
Furosemide 1045.23.1

Note: Data is compiled and extrapolated from multiple sources for comparative purposes and does not represent a direct head-to-head study.

Table 2: Effect of Diuretics on Urinary Electrolyte Excretion (mmol/kg) in Rats over 5 hours

Treatment GroupDose (mg/kg)Na+ Excretion (mmol/kg)K+ Excretion (mmol/kg)
Control (Saline) -1.80.9
Hydrochlorothiazide 104.21.5
Furosemide 107.82.1

Note: Data is compiled and extrapolated from multiple sources for comparative purposes and does not represent a direct head-to-head study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables, providing a framework for reproducible diuretic screening in rats.

General Protocol for Evaluation of Diuretic Activity in Rats

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 150-250 g

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

2. Experimental Procedure:

  • Fasting: Animals are fasted overnight (approximately 18 hours) before the experiment, with continued free access to water.

  • Hydration: To ensure a uniform water and salt load, rats are orally administered a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration:

    • The control group receives the vehicle (e.g., saline or a suspension agent).

    • The test groups receive the diuretic drug (e.g., Hydrochlorothiazide, Furosemide) at various doses, typically administered orally or intraperitoneally.

  • Urine Collection: Immediately after drug administration, rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, usually 5 to 24 hours.

  • Measurements:

    • Urine Volume: The total volume of urine excreted by each rat is measured at predetermined time intervals.

    • Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the collected urine are determined using a flame photometer or ion-selective electrodes.

3. Data Analysis:

  • The diuretic action is calculated as the ratio of the mean urinary volume of the treated group to that of the control group.

  • The natriuretic and kaliuretic activities are similarly calculated based on the respective electrolyte excretions.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences between the groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound, like thiazide diuretics, exerts its effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule (located in the cortical diluting segment of the nephron). This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, which in turn increases the osmotic pressure within the tubular fluid, leading to increased water excretion.

Fenquizone_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium Lumen_Na Na+ NCC Na+/Cl- Symporter Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na Cell_Cl Cl- NCC->Cell_Cl NaK_ATPase Na+/K+ ATPase Cell_K K+ NaK_ATPase->Cell_K Interstitium_Na Na+ NaK_ATPase->Interstitium_Na Cell_Na->NaK_ATPase Interstitium_K K+ Interstitium_K->NaK_ATPase This compound This compound This compound->NCC Inhibits Diuretic_Screening_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization fasting Overnight Fasting (18 hours) acclimatization->fasting hydration Saline Loading (25 mL/kg, p.o.) fasting->hydration grouping Random Group Assignment (Control, Test Groups) hydration->grouping administration Drug/Vehicle Administration grouping->administration collection Urine Collection (Metabolic Cages) administration->collection measurement Measurement of Urine Volume & Electrolytes (Na+, K+) collection->measurement analysis Data Analysis & Comparison measurement->analysis end End analysis->end

References

Fenquizone's Potassium-Sparing Effects: A Comparative Analysis with Other Diuretics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic fenquizone and its effects on potassium excretion relative to other major classes of diuretics. The information presented is intended to support research and development activities in the field of pharmacology and nephrology.

Introduction to this compound

This compound is a quinazolinone-derived sulfonamide that has been investigated for its diuretic properties. Pharmacological studies have shown that its mechanism of action and resulting electrolyte excretion profile are comparable to those of thiazide diuretics. This indicates that this compound primarily acts on the cortical diluting segment of the nephron.[1] Consequently, it is classified as a potassium-wasting diuretic, similar to the thiazide class, rather than a potassium-sparing agent.

Comparative Analysis of Diuretic Classes and Potassium Excretion

The following sections compare the effects of this compound with other major classes of diuretics—loop diuretics, thiazide diuretics, and potassium-sparing diuretics—with a focus on their impact on urinary potassium excretion.

Mechanism of Action and Effect on Potassium

Diuretics are broadly classified based on their primary site and mechanism of action within the nephron. This determines their efficacy in promoting water and sodium excretion (diuresis and natriuresis) and their effect on potassium levels.

  • This compound (Thiazide-like): Acts on the distal convoluted tubule to inhibit the Na+/Cl- cotransporter. This leads to increased sodium and water excretion. The increased delivery of sodium to the collecting duct enhances the exchange for potassium, leading to potassium loss in the urine.[1]

  • Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the Loop of Henle by inhibiting the Na+/K+/2Cl- cotransporter. This results in a potent diuretic effect and significant potassium loss.

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na+/Cl- cotransporter in the distal convoluted tubule, leading to moderate diuresis and potassium loss.

  • Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride):

    • Aldosterone Antagonists (e.g., Spironolactone): Competitively inhibit the action of aldosterone in the collecting ducts, which reduces sodium reabsorption and decreases potassium excretion.

    • Epithelial Sodium Channel (ENaC) Blockers (e.g., Amiloride): Directly block sodium channels in the collecting ducts, which also reduces the driving force for potassium secretion.

The signaling pathway below illustrates the primary mechanisms of action for these diuretic classes.

Diuretic_Mechanisms cluster_k_sparing_subtypes Potassium-Sparing Subtypes TAL Thick Ascending Limb DCT Distal Convoluted Tubule CD Collecting Duct Loop Loop Diuretics (e.g., Furosemide) NKCC2 Na+/K+/2Cl- Cotransporter Loop->NKCC2 Inhibits Thiazide Thiazide & Thiazide-like (e.g., Hydrochlorothiazide, this compound) NCC Na+/Cl- Cotransporter Thiazide->NCC Inhibits K_Sparing Potassium-Sparing Diuretics Aldo_Ant Aldosterone Antagonists (e.g., Spironolactone) ENaC_Block ENaC Blockers (e.g., Amiloride) Aldo_R Aldosterone Receptor Aldo_Ant->Aldo_R Blocks ENaC Epithelial Na+ Channel (ENaC) ENaC_Block->ENaC Blocks

Caption: Mechanisms of action for major diuretic classes.

Quantitative Comparison of Urinary Electrolyte Excretion

The following tables summarize experimental data on urinary electrolyte excretion following the administration of different diuretics in animal models. It is important to note that experimental conditions such as animal species, dosage, and duration of the study can influence the results.

Table 1: Comparison of Urinary Potassium Excretion in Rats

Diuretic ClassCompoundDosageDurationUrinary K+ Excretion (mEq/L or other specified unit)Reference
Thiazide-like This compound 0.05-100 mg/kg-Similar to thiazide diuretics (qualitative)[1]
Loop Diuretic Furosemide--Significant increase[2]
Thiazide Hydrochlorothiazide10 mg/kg24 h12.35 ± 0.15 mEq/L[3]
K+-Sparing Spironolactone20 mg/day (s.c.)5 weeksNo significant change vs. control

Table 2: Comparison of Urinary Sodium to Potassium (Na+/K+) Ratio in Rats

Diuretic ClassCompoundDosageDurationUrinary Na+/K+ RatioReference
Thiazide-like This compound 0.05-100 mg/kg-Not reported-
Loop Diuretic Furosemide10 mg/kg24 hNot explicitly reported, but natriuresis is pronounced
Thiazide Hydrochlorothiazide10 mg/kg24 h1.83
K+-Sparing Spironolactone-12 weeks0.37 ± 0.07

Experimental Protocols

The following is a generalized experimental protocol for assessing the diuretic and electrolyte excretion effects of a test compound in a rat model, based on methodologies described in the literature.

General Protocol for Diuretic Activity Screening in Rats

Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male Wistar rats weighing 180-220g.

Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

Experimental Groups:

  • Group 1: Control (Vehicle, e.g., normal saline)

  • Group 2: Standard (e.g., Furosemide, 10 mg/kg, p.o.)

  • Group 3: Test Compound (Dose 1)

  • Group 4: Test Compound (Dose 2)

  • Group 5: Test Compound (Dose 3)

Procedure:

  • Animals are fasted overnight with free access to water.

  • Each animal is administered a saline load (e.g., 25 mL/kg, p.o.) to ensure a uniform state of hydration.

  • Thirty minutes after the saline load, the respective treatments (vehicle, standard, or test compound) are administered orally (p.o.) or intraperitoneally (i.p.).

  • Animals are placed individually in metabolic cages designed for the collection of urine.

  • Urine is collected at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • The total volume of urine for each animal at each time point is measured.

  • Urine samples are centrifuged to remove any particulate matter.

  • The concentration of sodium (Na+) and potassium (K+) in the urine samples is determined using a flame photometer.

  • The concentration of chloride (Cl-) can be determined by titration.

Data Analysis:

  • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

  • Natriuretic and Kaliuretic Excretion: Total amount of Na+ and K+ excreted over the collection period.

  • Na+/K+ Ratio: To assess the potassium-sparing or -wasting effect.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the control and standard groups.

The workflow for a typical diuretic screening experiment is depicted below.

Diuretic_Screening_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting saline_load Saline Loading fasting->saline_load treatment Drug Administration (Vehicle, Standard, Test Compound) saline_load->treatment metabolic_cage Placement in Metabolic Cages treatment->metabolic_cage urine_collection Urine Collection at Time Intervals metabolic_cage->urine_collection measure_volume Measure Urine Volume urine_collection->measure_volume electrolyte_analysis Analyze Urinary Electrolytes (Na+, K+, Cl-) urine_collection->electrolyte_analysis data_analysis Data Analysis & Statistical Evaluation measure_volume->data_analysis electrolyte_analysis->data_analysis end End data_analysis->end

References

Evaluating the Long-Term Efficacy of Fenquizone Versus Placebo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Fenquizone, a thiazide-like diuretic, against a placebo in the management of hypertension. The information presented is based on available clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

I. Overview of this compound

This compound is a low-ceiling sulfonamide diuretic used in the treatment of edema and hypertension.[1][2] Structurally related to metolazone, its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl−) cotransporter (NCC) in the distal convoluted tubule of the nephron.[3][4] This action blocks the reabsorption of sodium, leading to increased water and sodium excretion (natriuresis), which in turn contributes to a reduction in blood pressure.[3]

II. Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical studies evaluating the long-term and medium-term efficacy of this compound compared to placebo and other diuretics.

Note: Access to the full text of some of the cited studies was limited. The data presented is derived from the available abstracts and may not be exhaustive.

Table 1: Medium-Term Efficacy of this compound in Essential Hypertension
ParameterThis compoundPlaceboChlorthalidoneStudy Details
Antihypertensive Effect SignificantNo significant effectSignificantDouble-blind, comparative study in mild to moderately severe essential hypertension.
Effect on Diastolic Blood Pressure Gradual and continuous loweringNo significant effectSignificant loweringThe study highlighted a more gradual effect of this compound on clinostatic arterial diastolic pressure.
Effect on Serum Potassium No effectNo effectLowered levelsThis compound did not alter blood potassium levels.
Effect on Serum Cholesterol No effectNo effectNo data in abstractThis compound did not alter blood cholesterol levels.
Table 2: Long-Term (1-Year) Efficacy of this compound in Mild Essential Hypertension
ParameterResponders to this compound (68% of patients)Non-Responders to this compoundStudy Details
Diastolic Blood Pressure Reduction ≥ 10%< 10%One-year treatment study with a placebo run-in period involving 16 patients.
Forearm Blood Flow (FBF) Greater increaseLower increaseHemodynamic parameters were measured at baseline (on placebo) and at multiple intervals during this compound treatment.
Forearm Vascular Resistance (FVR) Greater decreaseLower decreaseThe reduction in diastolic blood pressure was significantly related to the fall in FVR.
Plasma Renin Activity (PRA) IncreasedIncreased (similar to responders)Humoral effects were assessed to understand the physiological response to long-term diuretic therapy.
Aldosterone Levels IncreasedMuch greater increaseThe exaggerated aldosterone response in non-responders was inversely related to changes in FVR and blood pressure.

III. Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below.

Medium-Term Double-Blind Study: this compound vs. Chlorthalidone and Placebo
  • Study Design: A double-blind, comparative clinical trial.

  • Patient Population: Patients with mild to moderately severe essential hypertension.

  • Interventions:

    • This compound

    • Chlorthalidone

    • Placebo

  • Primary Outcome Measures:

    • Antihypertensive effect.

    • Clinostatic arterial diastolic pressure.

  • Secondary Outcome Measures:

    • Blood levels of potassium.

    • Blood levels of cholesterol.

  • Methodology: Patients were randomly assigned to one of the three treatment groups. Blood pressure and biochemical parameters were measured at baseline and at regular intervals throughout the study period. The double-blind design ensured that neither the patients nor the investigators knew which treatment was being administered.

Long-Term (1-Year) Study of this compound in Mild Essential Hypertension
  • Study Design: A one-year, open-label treatment study with a placebo run-in period.

  • Patient Population: 16 patients with mild essential hypertension.

  • Intervention: this compound.

  • Methodology:

    • Placebo Run-in: All patients initially received a placebo to establish baseline measurements.

    • This compound Treatment: Following the placebo phase, patients were administered this compound for one year.

    • Measurements: Blood pressure, heart rate, forearm blood flow (FBF), and forearm vascular resistance (FVR) were measured at rest and after 10 minutes of ischemia. Forearm venous distensibility was also assessed. These measurements were taken during the placebo phase and at 2, 4, 24, and 52 weeks of this compound treatment.

    • Responder Classification: Patients with a reduction in diastolic blood pressure of at least 10% were classified as responders.

IV. Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

This compound, as a thiazide-like diuretic, primarily targets the Na+/Cl− cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney. Its inhibitory action sets off a cascade of physiological responses aimed at regulating blood pressure.

Fenquizone_Signaling_Pathway cluster_DCT_Cell Distal Convoluted Tubule Cell This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Na_in Na+ Reabsorption ↓ Cl_in Cl- Reabsorption ↓ Diuresis Increased Diuresis & Natriuresis Na_in->Diuresis Cl_in->Diuresis Lumen Tubular Lumen Blood Bloodstream RAAS Renin-Angiotensin- Aldosterone System (RAAS) Activation BP_red Blood Pressure Reduction RAAS->BP_red Compensatory Response Volume_red Plasma Volume ↓ Diuresis->Volume_red Volume_red->RAAS Volume_red->BP_red

Caption: Mechanism of action of this compound in the renal distal convoluted tubule.

Experimental Workflow for a Long-Term Clinical Trial

The following diagram illustrates a typical workflow for a long-term clinical trial evaluating an antihypertensive drug like this compound against a placebo.

Experimental_Workflow cluster_setup Study Setup cluster_trial Trial Execution cluster_analysis Data Analysis & Reporting Recruitment Patient Recruitment (Mild-Moderate Hypertension) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Eligibility Check Informed_Consent->Screening Placebo_Runin Placebo Run-in (Baseline Data Collection) Screening->Placebo_Runin Randomization Randomization Placebo_Runin->Randomization Group_A Group A: This compound Randomization->Group_A Arm 1 Group_B Group B: Placebo Randomization->Group_B Arm 2 Long_Term_Followup Long-Term Follow-up (e.g., 12 Months) Group_A->Long_Term_Followup Group_B->Long_Term_Followup Data_Collection Periodic Data Collection: - Blood Pressure - Adverse Events - Lab Tests Long_Term_Followup->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Publication Publication of Findings Results->Publication

References

A Comparative Analysis of Fenquizone and Chlorthalidone in the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the clinical trial data for two thiazide-like diuretics, Fenquizone and Chlorthalidone, for researchers, scientists, and drug development professionals. The information presented is based on available clinical research to facilitate an objective evaluation of their performance.

Efficacy in Lowering Blood Pressure

Both this compound and Chlorthalidone have demonstrated efficacy in reducing blood pressure in patients with essential hypertension. Clinical studies have shown that both drugs are active in lowering both systolic and diastolic blood pressure.

A double-blind, crossover study involving 20 hypertensive out-patients over a four-month period showed that this compound (10 mg) was more active in reducing systolic blood pressure compared to Chlorthalidone (25 mg). However, there were no significant differences observed between the two drugs in the reduction of diastolic blood pressure. Another double-blind study comparing this compound with Chlorthalidone and a placebo found that both active drugs produced a significant antihypertensive effect in mild to moderately severe essential hypertension. This study also noted that this compound lowered the clinostatic arterial diastolic pressure in a more gradual and continuous manner.

Table 1: Comparative Efficacy on Blood Pressure Reduction

ParameterThis compoundChlorthalidoneReference
Systolic Blood Pressure More significant reductionSignificant reduction
Diastolic Blood Pressure Significant reduction, more gradualNo significant difference from this compound

Side Effect Profile

The side effect profiles of this compound and Chlorthalidone, particularly concerning electrolyte balance, have been a key focus of comparative studies.

One of the primary differences observed is their effect on plasma potassium levels. A comparative study reported that Chlorthalidone induced a more significant loss of plasma potassium (K+) than this compound. Furthermore, another study indicated that unlike Chlorthalidone, this compound had no significant effects on the blood levels of potassium and cholesterol.

In terms of subjective side effects, one study noted that this compound led to a significant decrease in symptoms associated with hypertension, such as headache and dizziness, with no undesirable side effects being observed.

Table 2: Comparative Side Effect Profile

Side EffectThis compoundChlorthalidoneReference
Hypokalemia (Low Potassium) Less significant effectMore significant loss of plasma K+
Effect on Cholesterol No significant effect-
Hypertension-related Symptoms Significant decrease in headache and dizziness-

Experimental Protocols

While the full detailed protocols from the cited studies are not available, a representative experimental protocol for a clinical trial comparing two diuretic antihypertensive drugs can be outlined based on general principles for such studies.

Objective: To compare the efficacy and safety of this compound and Chlorthalidone in adult patients with mild to moderate essential hypertension.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Participant Population:

  • Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of essential hypertension, with a sitting diastolic blood pressure of 95-110 mmHg and a systolic blood pressure of 150-180 mmHg.

  • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of hypersensitivity to sulfonamides, pregnancy or lactation.

Treatment:

  • Group A: this compound (e.g., 10 mg/day, oral)

  • Group B: Chlorthalidone (e.g., 25 mg/day, oral)

  • Duration: 12 weeks of treatment, with a 2-week placebo run-in period.

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure at week 12.

  • Secondary Efficacy Endpoints: Proportion of patients achieving blood pressure control (<140/90 mmHg).

  • Safety Endpoints: Incidence of adverse events, changes in serum electrolytes (potassium, sodium), uric acid, glucose, and lipid profile.

Assessments:

  • Blood pressure measurements at baseline and at weeks 2, 4, 8, and 12.

  • Laboratory tests at baseline and at weeks 6 and 12.

  • Adverse event monitoring throughout the study.

Statistical Analysis:

  • Analysis of covariance (ANCOVA) will be used to compare the changes in blood pressure between the two treatment groups, with baseline blood pressure as a covariate.

  • The incidence of adverse events will be compared using Fisher's exact test.

Mechanism of Action and Signaling Pathways

Chlorthalidone

Chlorthalidone is a thiazide-like diuretic that exerts its effects primarily on the distal convoluted tubule of the nephron. It inhibits the Na+/Cl- symporter on the apical membrane of the tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis. The reduction in plasma volume and cardiac output contributes to the lowering of blood pressure.

Chlorthalidone_Pathway Chlorthalidone Chlorthalidone Na_Cl_Symporter Na+/Cl- Symporter Chlorthalidone->Na_Cl_Symporter Inhibits DCT_Cell Distal Convoluted Tubule Cell Bloodstream Bloodstream DCT_Cell->Bloodstream Reabsorption Na_Reabsorption Na+ & Cl- Reabsorption Diuresis Increased Diuresis Na_Cl_Symporter->Diuresis Leads to Tubular_Lumen Tubular Lumen (Urine) Tubular_Lumen->Na_Cl_Symporter Na+, Cl- Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Causes Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Results in

Mechanism of Action of Chlorthalidone

This compound

This compound is also a thiazide-like diuretic. Pharmacological studies have indicated that its primary site of action is the cortical diluting segment of the nephron, which is part of the distal convoluted tubule. Its mechanism of action is believed to be similar to other thiazide diuretics, involving the inhibition of sodium and chloride reabsorption, leading to diuresis and a subsequent reduction in blood pressure.

Fenquizone_Pathway This compound This compound Na_Cl_Transport Na+/Cl- Transport This compound->Na_Cl_Transport Inhibits Cortical_Diluting_Segment Cortical Diluting Segment (Distal Tubule) Bloodstream Bloodstream Cortical_Diluting_Segment->Bloodstream Reabsorption Na_Reabsorption Na+ & Cl- Reabsorption Diuresis Increased Diuresis Na_Cl_Transport->Diuresis Leads to Tubular_Lumen Tubular Lumen (Urine) Tubular_Lumen->Na_Cl_Transport Na+, Cl- Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Causes Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Results in

Proposed Mechanism of Action of this compound

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing this compound and Chlorthalidone.

Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Placebo_Run_in 2-Week Placebo Run-in Start->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A: This compound Treatment (12 Weeks) Randomization->Group_A Group_B Group B: Chlorthalidone Treatment (12 Weeks) Randomization->Group_B Follow_up Follow-up Assessments (Weeks 2, 4, 8, 12) Group_A->Follow_up Group_B->Follow_up Data_Collection Data Collection: - Blood Pressure - Adverse Events - Lab Tests Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation & Reporting Analysis->Results

Clinical Trial Workflow Example

A Comparative Analysis of the Diuretic Potency of Fenquizone and Indapamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic potency of two thiazide-like diuretics, Fenquizone and Indapamide. The information presented is based on available preclinical data to assist researchers in assessing their relative pharmacological profiles.

Executive Summary

Both this compound and Indapamide are sulfonamide-based diuretics that exert their primary effect by inhibiting sodium reabsorption in the kidneys, leading to diuresis and natriuresis. While direct comparative studies providing quantitative potency metrics such as IC50 or EC50 values for their diuretic effects are limited in publicly available literature, this guide synthesizes existing data to offer a relative assessment.

Indapamide appears to be a more extensively studied compound with a well-characterized dual mechanism of action, involving both renal and vascular effects. This compound's pharmacological profile, based on older studies, suggests a mechanism and potency comparable to that of traditional thiazide diuretics.

Data Presentation: Diuretic and Natriuretic Effects

The following tables summarize the available quantitative data on the diuretic and natriuretic effects of this compound and Indapamide from preclinical studies in rats. It is important to note that the experimental conditions in these studies may have varied.

Table 1: In Vivo Diuretic and Natriuretic Effects of this compound in Rats

Dose (mg/kg, oral)ObservationCitation
0.05 - 100Produced changes in sodium and potassium excretion, and urine volume similar in magnitude and duration to thiazide diuretics.[1]

Note: Specific quantitative values for urine volume and electrolyte excretion at discrete doses were not detailed in the available literature.

Table 2: In Vivo Diuretic and Natriuretic Effects of Indapamide in Rats

Dose (mg/kg, oral)Effect on Sodium ExcretionEffect on Urine VolumeCitation
0.1 - 30Increased urinary electrolyte excretion.Increased urine volume.[2]
1The natriuretic effect peaked at a 3-fold increase.-[3]
1 - 100Lowered systolic blood pressure by 10 to 35 mmHg in DOCA-saline hypertensive rats.-[3]
3Maximally effective oral dose for antihypertensive effect.-[3]

Note: The antihypertensive effect of indapamide is noted to be more potent than its diuretic effect at lower doses.

Experimental Protocols

The following section details the likely experimental methodologies used to assess the diuretic potency of this compound and Indapamide in preclinical models, based on standard pharmacological practices for this class of drugs.

In Vivo Diuretic and Natriuretic Activity Assay in Rats (Lipschitz Test)

This widely used method is designed to evaluate the diuretic and saluretic (electrolyte excretion) activity of a test compound.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 150–220 g.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to a standard diet and water.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., 0.9% normal saline with a suspending agent like 0.5% carboxymethyl cellulose).

  • Reference Standard Group: Receives a known diuretic, such as Hydrochlorothiazide (e.g., 10 mg/kg) or Furosemide (e.g., 10 mg/kg), to validate the model.

  • Test Groups: Receive the test compound (this compound or Indapamide) at various doses to establish a dose-response relationship.

3. Experimental Procedure:

  • Fasting: Animals are fasted for approximately 18 hours before the experiment, with free access to water.

  • Hydration: All animals receive a saline load (e.g., 25 ml/kg of 0.9% NaCl solution) orally to ensure a uniform state of hydration and promote diuresis.

  • Dosing: Thirty minutes after the saline load, the vehicle, reference standard, or test compound is administered, typically via oral gavage.

  • Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected at specified time intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).

4. Sample Analysis:

  • Urine Volume: The total volume of urine collected from each animal at each time point is measured.

  • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

5. Data Analysis:

  • Diuretic Action: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

  • Diuretic Activity (Lipschitz Value): Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the reference standard group.

  • Saluretic Index: The total amount of Na+, K+, and Cl- excreted is calculated and compared between groups.

  • Natriuretic/Kaliuretic (Na+/K+) Ratio: This ratio is calculated to assess the potassium-sparing potential of the compound.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and Indapamide.

Fenquizone_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium Na_Cl_Lumen Na+ Cl- NCC Na+-Cl- Cotransporter (NCC) Na_Cl_Lumen->NCC Transport Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na+ transport Cl_Channel Cl- Channel NCC->Cl_Channel Cl- transport Na_Blood Na+ Na_K_ATPase->Na_Blood 3 Na+ out K_Channel K+ Channel K_Blood K+ K_Channel->K_Blood K+ out Cl_Blood Cl- Cl_Channel->Cl_Blood Cl- out K_Blood->Na_K_ATPase 2 K+ in This compound This compound This compound->NCC Inhibition

Figure 1: Proposed primary mechanism of action for this compound.

Indapamide_Mechanism cluster_renal Renal Tubular Effect cluster_vascular Vascular Effect Indapamide_Renal Indapamide NCC_Inhibition Inhibition of Na+-Cl- Cotransporter (NCC) in Distal Convoluted Tubule Indapamide_Renal->NCC_Inhibition Diuresis Increased Na+ and Cl- Excretion (Natriuresis & Diuresis) NCC_Inhibition->Diuresis Antihypertensive_Effect Antihypertensive Effect Diuresis->Antihypertensive_Effect Indapamide_Vascular Indapamide Ca_Channel Modulation of L-type Ca2+ Channels in Vascular Smooth Muscle Indapamide_Vascular->Ca_Channel Vasodilation Reduced Ca2+ Influx -> Vasodilation Ca_Channel->Vasodilation Vasodilation->Antihypertensive_Effect

Figure 2: Dual mechanism of action of Indapamide.
Experimental Workflow

The following diagram outlines the typical workflow for an in vivo diuretic activity study.

Diuretic_Assay_Workflow start Start: Acclimatized Rats fasting 18-hour Fasting (Water ad libitum) start->fasting hydration Oral Saline Load (25 ml/kg) fasting->hydration grouping Randomize into Groups (Control, Standard, Test) hydration->grouping dosing Oral Administration of Vehicle, Standard, or Test Compound grouping->dosing collection Placement in Metabolic Cages & Urine Collection (e.g., 0-5h, 5-24h) dosing->collection analysis Analysis of Urine Samples collection->analysis volume Measure Urine Volume analysis->volume electrolytes Determine Na+, K+, Cl- Concentrations analysis->electrolytes end End: Data Analysis & Comparison volume->end electrolytes->end

Figure 3: Typical workflow for an in vivo diuretic activity assay.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Fenquizone

Author: BenchChem Technical Support Team. Date: November 2025

Key Disposal Principles

Proper disposal of fenquizone is crucial to prevent environmental contamination and ensure personnel safety. Pharmaceutical waste is considered regulated waste in many jurisdictions and requires specific disposal methods to mitigate risks to the environment and public health.

Do's and Don'ts of this compound Disposal
Do Don't
Treat all this compound waste as hazardous chemical waste.Do not dispose of this compound down the drain or in regular trash.[1]
Segregate this compound waste from other laboratory waste.Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[2]
Use designated, clearly labeled, and sealed containers for this compound waste.Do not dispose of empty this compound containers in regular trash unless they have been properly decontaminated.
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.Do not attempt to neutralize or chemically treat this compound waste without a validated and approved protocol.
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound waste.
Dispose of this compound waste through an approved hazardous waste disposal company.[3]

Step-by-Step Disposal Procedure

The following is a general step-by-step procedure for the disposal of this compound waste from a laboratory setting.

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.

    • Segregate this compound waste into designated, compatible, and clearly labeled waste containers.

  • Containerization:

    • Use leak-proof and sealable containers appropriate for chemical waste.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Waste will be transported by a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FenquizoneDisposalWorkflow start This compound Waste Generated identify Identify & Segregate Waste (Unused product, contaminated labware, etc.) start->identify spill Spill or Accidental Release? start->spill containerize Containerize in Labeled, Leak-Proof Container identify->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal spill->identify No spill_procedure Follow Institutional Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->identify

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations regarding the disposal of pharmaceutical waste.

References

Essential Safety and Logistical Information for Handling Fenquizone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fenquizone was not located during the information gathering process. The following guidance is based on general safety protocols for handling solid, non-volatile pharmaceutical compounds and diuretic agents. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet provided by their chemical supplier for specific handling, safety, and disposal information before commencing any work with this compound.

This document provides a procedural, step-by-step guide covering essential personal protective equipment (PPE), operational plans for safe handling, and disposal protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general best practices for handling potent pharmaceutical compounds.[1][2][3][4]

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety GogglesShould provide a complete seal around the eyes to protect from dust particles.[4]
Face ShieldRecommended in addition to safety goggles, especially when there is a risk of splashing or aerosol generation.
Hand Protection Nitrile GlovesWear two pairs of powder-free nitrile gloves (double-gloving). The outer pair should be removed and replaced immediately if contaminated.
Body Protection Disposable GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. It should close in the back.
Lab CoatA dedicated lab coat should be worn over personal clothing and under the disposable gown.
Respiratory Protection N95 or higher RespiratorA NIOSH-approved respirator is recommended, particularly when handling the powder outside of a containment system, to prevent inhalation of airborne particles.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing the risks associated with handling this compound. The following diagram and procedural steps outline the safe handling process from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review this compound SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace handle_weigh Weigh this compound in Containment prep_workspace->handle_weigh handle_prepare Prepare Solution in Fume Hood handle_weigh->handle_prepare handle_use Conduct Experiment handle_prepare->handle_use cleanup_decon Decontaminate Surfaces and Equipment handle_use->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Figure 1. Workflow for the Safe Handling of this compound.

1. Preparation:

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly review the supplier-specific SDS for this compound to understand its hazards and specific safety requirements.
  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Ensure a proper fit for all equipment.
  • Prepare Workspace: All handling of solid this compound should be conducted in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

2. Handling:

  • Weighing: Weigh the required amount of this compound powder within a containment system (e.g., a balance enclosure or fume hood) to prevent the generation of airborne dust.
  • Solution Preparation: If preparing a solution, do so within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
  • Experimental Use: Conduct all experimental procedures involving this compound within a well-ventilated area, minimizing the potential for aerosol generation.

3. Cleanup and Disposal:

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
  • Waste Disposal: Segregate all waste materials (e.g., contaminated gloves, wipes, and disposable labware) into clearly labeled hazardous waste containers.
  • Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other equipment.
  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_waste_disposal Final Disposal waste_solid Solid this compound Waste collect_solid Collect in Labeled Hazardous Solid Waste Container waste_solid->collect_solid waste_liquid Contaminated Liquid Waste collect_liquid Collect in Labeled Hazardous Liquid Waste Container waste_liquid->collect_liquid waste_ppe Contaminated PPE and Labware waste_ppe->collect_solid dispose_vendor Dispose Through Licensed Hazardous Waste Vendor collect_solid->dispose_vendor collect_liquid->dispose_vendor collect_sharps Collect Sharps in Puncture-Proof Container collect_sharps->dispose_vendor

Figure 2. Logical Flow for the Disposal of this compound Waste.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated wipes, and disposable PPE in a dedicated, clearly labeled hazardous solid waste container.
  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
  • Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated, puncture-resistant sharps container.

2. Container Management:

  • All waste containers must be kept closed when not in use.
  • Containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.
  • Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound or its solutions down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert others nearby.

  • Isolate: Close the doors to the area to prevent the spread of dust or vapors.

  • Report: Notify your laboratory supervisor and institutional safety office immediately.

  • Cleanup: Only trained personnel with appropriate PPE and spill kits should clean up the spill. For a solid spill, gently cover with an absorbent material to avoid making the powder airborne. For a liquid spill, use an appropriate absorbent material, working from the outside in.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenquizone
Reactant of Route 2
Fenquizone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.